4-Cyano-1h-imidazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113952. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYWNHLILCGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297091 | |
| Record name | 4-cyano-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5372-23-6 | |
| Record name | 5372-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyano-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-1H-imidazole-4-carboxamide Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Cyano-1H-imidazole-5-carboxamide from Diaminomaleonitrile
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-Cyano-1H-imidazole-5-carboxamide, a valuable heterocyclic intermediate, utilizing diaminomaleonitrile (DAMN) as a readily accessible starting material. The document details a robust and efficient one-pot cyclization method using formic acid, focusing on the underlying reaction mechanism, optimization of process parameters, and practical, field-proven experimental protocols. Designed for researchers, chemists, and professionals in drug development, this guide integrates scientific principles with actionable methodologies to ensure reproducible, high-yield synthesis. It includes detailed procedural steps, data summaries, and visual diagrams to elucidate both the chemical transformation and the experimental workflow.
Introduction: The Strategic Importance of Diaminomaleonitrile and Imidazole Scaffolds
Diaminomaleonitrile (DAMN), the formal tetramer of hydrogen cyanide, is a remarkably versatile and cost-effective building block in modern heterocyclic chemistry.[1] Its unique structure, featuring a central carbon-carbon double bond flanked by two amino and two nitrile groups, provides a rich platform for constructing a diverse array of nitrogen-containing ring systems, including pyrazines, purines, and imidazoles.[2] The inherent reactivity of DAMN allows for its strategic use in synthesizing complex molecules that are often considered privileged scaffolds in medicinal chemistry and materials science.[3]
Among the heterocycles accessible from DAMN, the imidazole ring is of paramount importance. The imidazole nucleus is a core component of numerous pharmaceuticals, natural products, and functional materials. The target molecule of this guide, this compound (also referred to as 4(5)-cyanoimidazole-5(4)-carboxamide), serves as a crucial precursor for the synthesis of various therapeutic agents, including purine analogues and other biologically active compounds.[4][5]
Traditional multi-step syntheses of this intermediate can be inefficient and costly for industrial-scale production.[4] The direct cyclization of diaminomaleonitrile with a single-carbon source like formic acid presents a highly attractive alternative, offering a streamlined, one-pot process that is both efficient and scalable.[4] This guide focuses exclusively on this superior method, elucidating the causality behind each experimental choice to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it effectively.
The Core Reaction: Mechanistic Insights into Imidazole Ring Formation
The conversion of diaminomaleonitrile to this compound is achieved through a condensation and cyclization reaction with formic acid. This process elegantly incorporates a single carbon atom from formic acid to form the C2 position of the imidazole ring.
Proposed Reaction Mechanism
The reaction is believed to proceed through a two-stage mechanism involving initial formylation followed by intramolecular cyclization and dehydration.
-
N-Formylation: One of the primary amino groups of diaminomaleonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This results in the formation of a monoformylated intermediate, N-(2-amino-1,2-dicyanovinyl)formamide.
-
Intramolecular Cyclization & Dehydration: The remaining free amino group then performs an intramolecular nucleophilic attack on the formyl group's carbon atom. This ring-closing step forms a five-membered cyclic intermediate.
-
Aromatization: Subsequent elimination of a water molecule (dehydration) from the cyclic intermediate leads to the formation of the stable, aromatic imidazole ring, yielding the final product. The reaction with formic acid is particularly effective as it can act as both the formylating agent and a dehydrating agent under reflux conditions.[6]
The overall transformation is depicted in the diagram below.
References
- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid - Google Patents [patents.google.com]
- 5. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of 4-Cyano-1H-imidazole-5-carboxamide
Abstract: This document provides a comprehensive technical overview of 4-Cyano-1H-imidazole-5-carboxamide (CAS No: 5372-23-6), a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. The imidazole scaffold is a well-established "privileged structure" in drug discovery, and this particular derivative serves as a critical building block for more complex bioactive molecules, including purine analogs.[1][2] This guide elucidates its core physicochemical properties, provides a detailed spectroscopic profile, outlines a validated synthetic protocol with mechanistic insights, and discusses its reactivity and applications. All data is substantiated with references to peer-reviewed literature and safety data sheets to ensure scientific integrity for its intended audience of researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous successful therapeutic agents such as the antibiotic metronidazole and the antihypertensive eprosartan.[1] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing drug-receptor interactions. Many highly substituted nitrogen heterocycles are synthesized from versatile precursors, with diaminomaleonitrile (DAMN) being a particularly notable starting material for imidazoles, pyrazines, and purines.[2][3]
This compound emerges from this synthetic lineage as a strategically important intermediate. It is derived from the selective hydrolysis of 4,5-dicyanoimidazole, itself a product of DAMN cyclization.[4] The value of this compound lies in the differential reactivity of its nitrile and carboxamide groups, allowing for sequential chemical modifications. It is a direct precursor to 5-aminoimidazole-4-carboxamide (AICA), a key intermediate in the synthesis of nucleotides and other vital imidazole derivatives.[4] This guide serves to consolidate the known properties and protocols for this compound, providing a reliable resource for its application in the laboratory.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing at-a-glance information critical for experimental design.
| Property | Value | Source(s) |
| CAS Number | 5372-23-6 | [5][6] |
| Molecular Formula | C₅H₄N₄O | [6][7] |
| Molecular Weight | 136.11 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | ~278 °C (with decomposition) | [4][7] |
| Solubility | While specific quantitative data is limited, related imidazole carboxamides exhibit solubility in polar solvents such as water, DMSO, and methanol.[8][9][10] |
Molecular Structure Diagram
Caption: 2D Structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectral data for this compound are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Based on experimental data, characteristic absorption bands are observed at:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see:
-
A singlet in the downfield region (δ > 12 ppm) for the imidazole N-H proton.
-
A singlet for the imidazole C-H proton (typically δ 7.5-8.5 ppm).
-
Two distinct, broad singlets for the two amide (-CONH₂) protons, which are non-equivalent due to restricted rotation around the C-N bond. These typically appear in the δ 7.0-8.0 ppm range.
-
-
¹³C NMR: The spectrum would reveal five distinct carbon signals:
-
Three signals for the imidazole ring carbons.
-
One signal for the nitrile carbon (-C≡N), typically around δ 115-120 ppm.
-
One signal for the amide carbonyl carbon (-C=O), which is the most downfield signal, typically > δ 160 ppm.
-
-
-
Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺) would be readily observed at m/z 136.11 or 137.12, respectively, confirming the compound's molecular weight.
Synthesis and Reactivity
The most direct and established method for preparing this compound is through the controlled partial hydrolysis of 4,5-dicyanoimidazole.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 4,5-Dicyanoimidazole
This protocol is adapted from established literature procedures.[4]
Materials:
-
4,5-Dicyanoimidazole
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: Prepare a 1.0 N aqueous solution of sodium hydroxide. In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4,5-dicyanoimidazole in the 1.0 N NaOH solution (e.g., 10 mmol of dicyanoimidazole in 50 mL of NaOH solution).
-
Hydrolysis: Stir the mixture at a controlled temperature, typically between 20-40°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Using a strong base at a moderate temperature is crucial. The hydroxide ion attacks one of the electrophilic nitrile carbons. Overly harsh conditions (high temperature or concentration) risk hydrolyzing both nitrile groups, leading to the dicarboxylic acid or other side products.
-
-
Workup and Isolation: Once the reaction is complete, cool the solution in an ice bath. Carefully acidify the mixture to a pH of approximately 2-3 with concentrated HCl. This protonates the imidazole and precipitates the product.
-
Purification: Collect the resulting precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Validation: Dry the purified white to off-white solid under vacuum. Confirm the product's identity and purity by measuring its melting point (expected ~278°C) and acquiring an IR spectrum to verify the presence of nitrile (~2240 cm⁻¹) and amide (~1695, 1620 cm⁻¹) functional groups.[4]
Key Reactivity: The Hofmann Rearrangement
A primary application of this compound is its conversion to 4-cyano-5-aminoimidazole via the Hofmann Rearrangement.[4] This reaction involves treating the amide with a strong base and bromine, which converts the carboxamide group into a primary amine with the loss of one carbon atom. This transformation is a key step toward the synthesis of AICA and other purine precursors.
Applications in Research and Drug Discovery
This compound is not typically an end-product but rather a high-value intermediate.
-
Precursor for Bioactive Molecules: Its primary role is as a key intermediate for synthesizing purine and pyrimidine analogues, which are fundamental components of numerous antiviral and anticancer drugs.[3][4]
-
Enzyme Inhibition Studies: The imidazole scaffold can coordinate with metal ions in enzyme active sites. Derivatives of this compound are used to develop novel enzyme inhibitors for various therapeutic targets.[7]
-
Agrochemical Development: The structural motifs present in this molecule are also explored in agricultural chemistry for the development of novel fungicides and herbicides.[7][11]
-
Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment-based screening campaigns to identify initial binding fragments that can be elaborated into more potent drug candidates.
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | GHS Precautionary Statements |
| H301: Toxic if swallowed.[12] | P264: Wash hands and exposed skin thoroughly after handling.[12] |
| H312: Harmful in contact with skin.[12] | P270: Do not eat, drink or smoke when using this product.[12] |
| H332: Harmful if inhaled.[12] | P261: Avoid breathing dust/fumes.[12] |
| H315: Causes skin irritation.[12] | P271: Use only outdoors or in a well-ventilated area.[12] |
| H319: Causes serious eye irritation.[12] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12] |
| H335: May cause respiratory irritation.[12] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[12] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling this compound.[8][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.[8][13]
-
Spill Response: In case of a spill, clear the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a labeled container for chemical waste disposal.[12]
Conclusion
This compound is a well-characterized and synthetically valuable compound. Its defined physicochemical properties, straightforward synthesis from 4,5-dicyanoimidazole, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in the development of novel pharmaceuticals and other advanced materials.
References
- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 4. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 5. 5372-23-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | CAS 5372-23-6 [matrix-fine-chemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
4-Cyano-1h-imidazole-5-carboxamide CAS number and synonyms
An In-Depth Technical Guide to 4-Cyano-1H-imidazole-5-carboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, applications, and handling protocols, grounded in authoritative scientific principles.
Core Compound Identification
This compound is a substituted imidazole derivative featuring both a nitrile (-C≡N) and a carboxamide (-C(=O)NH₂) functional group. This unique arrangement makes it a valuable and versatile precursor in synthetic organic chemistry.
-
Preferred IUPAC Name : this compound[1]
-
Common Synonyms : 5-Cyano-1H-imidazole-4-carboxamide, 5-Cyano-4-imidazolecarboxamide[3]
Physicochemical and Structural Properties
The compound's physical and chemical properties are critical for its application in laboratory and industrial settings. It typically appears as a white to light yellow crystalline powder.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₄O | [1][3] |
| Molecular Weight | 136.11 g/mol | [1][3] |
| Melting Point | ~278 °C (decomposes) | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| SMILES | NC(=O)C1=C(N=CN1)C#N | [1] |
| InChIKey | QBKYWNHLILCGEI-UHFFFAOYSA-N | [1] |
Synthesis Pathway and Experimental Protocol
The most direct and established method for preparing this compound is through the selective partial hydrolysis of a related precursor, 4,5-dicyanoimidazole.[4]
Mechanistic Rationale
The synthesis hinges on the differential reactivity of the two nitrile groups on the 4,5-dicyanoimidazole ring. By carefully controlling the reaction conditions—specifically, by using a moderately concentrated aqueous alkaline solution—one nitrile group can be selectively hydrolyzed to a carboxamide group while the other remains intact. The choice of a strong base like sodium hydroxide (NaOH) facilitates the nucleophilic attack of hydroxide ions on the carbon of the nitrile group. The reaction is stopped before the second, more difficult hydrolysis to a carboxylic acid can proceed, yielding the desired monosubstituted product.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Selective Hydrolysis
This protocol is adapted from established patent literature.[4]
-
Preparation : Prepare a 1-2 N aqueous solution of sodium hydroxide (NaOH). The concentration is a critical parameter; higher concentrations can lead to over-hydrolysis.
-
Reaction Setup : In a reaction vessel equipped with a stirrer and temperature control, suspend the starting material, 4,5-dicyanoimidazole, in the prepared NaOH solution.
-
Hydrolysis : Maintain the reaction mixture at a controlled temperature, typically between 20-40°C. Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction stops after the formation of the mono-amide.
-
Neutralization & Isolation : Once the reaction is complete, cool the mixture and carefully neutralize it with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification : Filter the resulting solid precipitate, wash it with cold water to remove residual salts, and dry it under a vacuum. The crude product can be further purified by recrystallization to achieve high purity.
Applications in Research and Development
This compound is not typically an end-product but rather a strategic intermediate. Its bifunctional nature allows for diverse subsequent chemical modifications, making it a valuable building block.
-
Pharmaceutical Synthesis : It is a key precursor in the synthesis of 5-aminoimidazole-4-carboxamide (AICA), a compound used in the synthesis of purine nucleosides and other biologically active molecules.[4][5] AICA itself is a metabolite that can enter the de novo purine synthesis pathway.[6] The conversion from this compound involves a Hofmann Rearrangement reaction.[4]
-
Agrochemicals : The imidazole scaffold is prevalent in many agrochemicals. This compound serves as a starting point for creating novel pesticides and herbicides.[3]
-
Antifungal Agents : Research has shown that derivatives of N-cyano-1H-imidazole-4-carboxamides exhibit potent and selective antifungal activity, particularly against Rhizoctonia solani, a plant pathogenic fungus.[7]
Role as a Synthetic Precursor
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification
-
Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Irritation : Causes skin irritation and serious eye irritation.[8][9] May cause respiratory irritation.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection.[8][10]
-
Ventilation : Handle only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[8]
-
Hygiene : Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][10]
Storage and Disposal
-
Storage : Store in a dry, cool, and well-ventilated place. Keep containers securely sealed when not in use.[3] Recommended storage temperature is between 2 - 8 °C.[3]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
This compound (CAS: 5372-23-6) is a high-value chemical intermediate whose utility is rooted in its specific functional group arrangement. Its synthesis via selective hydrolysis is a well-established process that leverages fundamental principles of chemical reactivity. For researchers in medicinal chemistry and materials science, this compound offers a reliable pathway to complex heterocyclic structures, particularly purine analogs and novel bioactive agents. Adherence to strict safety protocols is mandatory when handling this compound due to its toxicity and irritant properties.
References
- 1. This compound | CAS 5372-23-6 [matrix-fine-chemicals.com]
- 2. This compound | 5372-23-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 5. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Biological precursors of purine synthesis
An In-Depth Technical Guide to the Biological Precursors of Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine nucleotides are fundamental to cellular life, serving not only as the monomeric units for nucleic acid synthesis but also as central players in energy metabolism, signal transduction, and as components of essential coenzymes.[1][2] The cellular pool of these vital molecules is maintained by two interconnected pathways: the de novo synthesis pathway, which builds the purine ring from simple molecular precursors, and the salvage pathway, which recycles pre-existing purine bases.[3][4] Understanding the precise origins of the atoms constituting the purine ring and the regulatory mechanisms governing these pathways is critical for research in metabolic diseases, oncology, and immunology. This guide provides a detailed exploration of the biological precursors, enzymatic steps, and regulatory logic of purine synthesis, supplemented with field-proven experimental methodologies for its investigation.
The Architectural Blueprint: Two Pathways to Purine Nucleotides
Cells employ a dual-strategy approach to ensure a consistent supply of purine nucleotides, balancing the high energy cost of building from scratch with the efficiency of recycling.
-
De Novo Synthesis: This is an energy-intensive, multi-step process that assembles the purine ring structure directly onto an activated ribose sugar.[3][5][6] It is the primary route for producing purines when salvageable bases are scarce and is particularly active in proliferating cells.[3] The pathway begins with simple precursors like amino acids, CO2, and one-carbon units, consuming significant ATP.[3][5][6][7]
-
Salvage Pathway: This energetically favorable pathway recovers purine bases and nucleosides formed during the degradation of DNA and RNA.[5][8][9] It is the predominant pathway in many differentiated tissues, conserving cellular energy by reusing these complex molecules.[3][8] Enzymes such as Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Adenine phosphoribosyltransferase (APRT) are central to this process, attaching a recovered base to 5-phosphoribosyl-1-pyrophosphate (PRPP).[3][5][10]
De Novo Synthesis: Assembling the Purine Ring from First Principles
The de novo pathway is a remarkable example of metabolic elegance, constructing the complex double-ring structure of purines in a stepwise fashion. The entire process occurs in the cytosol of the cell, with the liver being a major site of synthesis.[5][11] The foundational molecule upon which the purine ring is built is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from Ribose-5-phosphate, a product of the pentose phosphate pathway.[5][11][12][13]
The first fully formed purine nucleotide is Inosine Monophosphate (IMP), which serves as the common precursor for both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).[11][12][14] The groundbreaking work of John Buchanan in the 1940s, using isotopically labeled compounds, elucidated the precise origin of each atom in the purine ring.[11]
Atomic Origins of the Purine Ring
The nine atoms of the purine ring are sourced from a variety of simple biological precursors. This intricate assembly is a core concept in understanding the metabolic demands of cell growth.
| Purine Ring Atom | Biological Precursor |
| N1 | Aspartate (amino group) |
| C2 | Formate (from N¹⁰-Formyl-tetrahydrofolate) |
| N3 | Glutamine (amide group) |
| C4 | Glycine |
| C5 | Glycine |
| C6 | CO₂ (Bicarbonate) |
| N7 | Glycine |
| C8 | Formate (from N¹⁰-Formyl-tetrahydrofolate) |
| N9 | Glutamine (amide group) |
Source: Data compiled from multiple biochemical studies.[7][11][15]
The De Novo Synthesis Pathway: From PRPP to IMP
The synthesis of IMP from PRPP is an 11-step enzymatic cascade. The process begins with the "committed step," where the enzyme glutamine PRPP amidotransferase catalyzes the displacement of PRPP's pyrophosphate group with the amide nitrogen from glutamine, forming 5-phosphoribosylamine.[5][11][14] This step is the primary flux-controlling point of the pathway.[11] Subsequent reactions sequentially add the remaining atoms from glycine, formate, CO₂, and aspartate, culminating in the cyclization that forms the complete purine ring of IMP.[5][16]
Caption: Key precursors and flow of the de novo purine synthesis pathway.
Regulation of Purine Synthesis: A System of Checks and Balances
To prevent the wasteful expenditure of energy and maintain appropriate nucleotide pools, purine biosynthesis is tightly regulated at several key enzymatic steps through feedback inhibition.[11][17]
-
PRPP Synthetase: The synthesis of PRPP, a precursor for both purine and pyrimidine pathways, is inhibited by purine ribonucleotides like AMP, GMP, and IMP.[5][14]
-
Glutamine-PRPP Amidotransferase: This is the primary regulatory point.[14][17] The enzyme is allosterically inhibited by the end products AMP and GMP.[5][14] This ensures that when purine levels are high, the cell does not commit resources to the pathway.
-
Branch Point Regulation at IMP: The conversion of IMP to AMP requires GTP for energy, while the conversion to GMP requires ATP.[17] This reciprocal requirement helps to balance the production of adenine and guanine nucleotides. High levels of AMP inhibit its own synthesis from IMP, and similarly, high GMP levels inhibit its formation.[5][11]
Experimental Protocol: Tracing Precursors with Stable Isotope Labeling
A core technique for validating the metabolic fate of precursors is stable isotope tracing, coupled with mass spectrometry. This method allows researchers to "follow the atoms" from a labeled precursor into the final product.
Objective: To quantify the incorporation of ¹³C and ¹⁵N from labeled serine into the purine nucleotide pool of cultured mammalian cells. Serine is a primary donor to the one-carbon pool (for formate) and can also be converted to glycine.[10][18]
Methodology:
-
Cell Culture:
-
Culture HeLa cells (or another rapidly proliferating cell line) in standard DMEM with 10% Fetal Bovine Serum to 70-80% confluency in 10 cm plates.
-
Prepare a parallel set of plates for baseline (unlabeled) controls.
-
-
Isotope Labeling:
-
Prepare labeling medium: DMEM formulated without serine and glycine, supplemented with dialyzed FBS.
-
To this medium, add stable isotope-labeled L-Serine ([U-¹³C₃, ¹⁵N]-Serine) to a final concentration of 30 µM.[18]
-
Remove standard medium from cells, wash once with PBS, and replace with the labeling medium. Place cells back in the incubator.
-
Incubate cells for a defined time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of incorporation.[18]
-
-
Metabolite Extraction:
-
At each time point, remove plates from the incubator and place them on dry ice.
-
Aspirate the medium and add 1 mL of ice-cold 80% methanol/20% water extraction solvent.
-
Scrape the cells into the solvent and transfer the cell slurry to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
-
Sample Analysis by LC-MS:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Employ a chromatographic method suitable for separating nucleotides (e.g., HILIC or ion-pairing chromatography).
-
Operate the mass spectrometer in negative ion mode to detect the purine nucleotides (AMP, GMP, IMP).
-
Acquire data in full scan mode to observe the entire mass spectrum or using selected ion monitoring (SIM) for the expected isotopologues.
-
-
Data Analysis and Interpretation:
-
Determine the mass isotopologue distribution (MID) for each purine nucleotide. For example, the incorporation of one labeled glycine ([¹³C₂, ¹⁵N]) and two labeled formates ([¹³C]) from the serine tracer would result in an IMP molecule that is 5 Daltons heavier (M+5) than the unlabeled (M+0) version.
-
Correct the raw MID data for the natural abundance of stable isotopes found in the unlabeled controls.
-
Calculate the fractional enrichment to quantify the percentage of the purine pool that has been newly synthesized from the labeled serine during the experiment. A significant increase in the abundance of M+3, M+4, and M+5 isotopologues of IMP, AMP, and GMP over time provides direct evidence of de novo synthesis from the provided precursor.[18]
-
Conclusion and Future Directions
The synthesis of purines is a foundational metabolic process, with precursors drawn from central carbon and nitrogen metabolism. The de novo and salvage pathways represent a sophisticated system for maintaining nucleotide homeostasis, which is essential for genetic integrity, cellular energy, and proliferation. The intricate regulation of these pathways provides multiple points for therapeutic intervention, a strategy already employed in cancer chemotherapy (e.g., 6-mercaptopurine, mycophenolate) and immunosuppression.[12][19]
Future research, leveraging powerful techniques like stable isotope tracing and metabolomics, will continue to unravel the complex interplay between purine synthesis and other metabolic networks.[18] A deeper understanding of how these pathways are rewired in disease states, particularly in the context of the tumor microenvironment or during immune cell activation, will undoubtedly open new avenues for the development of highly targeted and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. bioone.org [bioone.org]
- 7. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 8. quora.com [quora.com]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. news-medical.net [news-medical.net]
- 12. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 13. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 14. Purine metabolism - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. ignoucorner.com [ignoucorner.com]
- 18. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
The Imidazole Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its journey from a fortuitous 19th-century synthesis to its central role in a vast array of therapeutic agents is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive exploration of the discovery and history of imidazole-based compounds, delving into their seminal syntheses, the elucidation of their biological mechanisms, and the development of key drug classes that have had a profound impact on human health. From the fundamental Debus-Radziszewski synthesis to the intricate mechanisms of action of antifungal agents, proton pump inhibitors, and nitroimidazole antibiotics, this document offers field-proven insights and detailed experimental methodologies to inform and empower researchers in the ongoing quest for novel therapeutics.
The Genesis of a Privileged Structure: The Discovery and First Synthesis of Imidazole
The story of imidazole begins in 1858 with the German chemist Heinrich Debus. While investigating the reaction of glyoxal and formaldehyde with ammonia, he serendipitously synthesized the parent imidazole ring, which he initially named "glyoxaline".[1][2] This reaction, now known as the Debus synthesis, laid the foundation for imidazole chemistry. Although variations of this method are still in use today, it is the subsequent work of Bronisław Radziszewski that expanded its utility. The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form substituted imidazoles.[3][4] This method proved to be a versatile tool for accessing a wide range of imidazole derivatives.
The Debus-Radziszewski Imidazole Synthesis: A Foundational Methodology
The Debus-Radziszewski synthesis is a cornerstone of imidazole chemistry, offering a straightforward route to 2,4,5-trisubstituted imidazoles. The reaction proceeds by the condensation of a dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
-
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add glacial acetic acid (5-10 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude 2,4,5-triphenyl-1H-imidazole from hot ethanol to yield purified crystals.
-
Causality Behind Experimental Choices:
-
Ammonium acetate as ammonia source: Ammonium acetate serves as a convenient in situ source of ammonia, which is a key reactant in the condensation.
-
Glacial acetic acid as solvent and catalyst: The acidic nature of glacial acetic acid catalyzes the condensation reactions, while its high boiling point allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.
-
Recrystallization for purification: Recrystallization is a robust technique for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Caption: Debus-Radziszewski Imidazole Synthesis Workflow.
The Biological Significance of the Imidazole Moiety: Nature's Versatile Building Block
The prevalence of the imidazole ring in biological systems underscores its evolutionary importance. The most notable example is the amino acid histidine , which features an imidazole side chain.[5] The unique properties of this side chain are critical for the structure and function of countless proteins and enzymes.
The imidazole group of histidine has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[5] This amphoteric nature makes it a key player in enzymatic catalysis, where it often participates in acid-base catalysis within the active sites of enzymes.[5] Furthermore, the nitrogen atoms of the imidazole ring are excellent ligands for metal ions, playing a crucial role in metalloenzymes.[5]
Beyond histidine, the imidazole core is found in other vital biomolecules, including histamine , a key mediator of allergic and inflammatory responses, and purines , the building blocks of DNA and RNA.[6] The inherent biological activity and favorable physicochemical properties of the imidazole nucleus have made it a prime target for drug discovery.
Imidazole-Based Drugs: A Therapeutic Revolution
The recognition of the imidazole scaffold's therapeutic potential has led to the development of numerous life-saving drugs across various classes.
A Timeline of Major Imidazole Drug Discoveries
| Year of Discovery/Introduction | Drug Class | Key Compound(s) | Significance |
| 1953 | Nitroimidazoles | Azomycin (natural product) | First nitroimidazole with antibacterial activity discovered.[7] |
| Late 1960s | Imidazole Antifungals | Clotrimazole, Miconazole | Introduction of broad-spectrum antifungal agents.[8] |
| 1970s | H2 Receptor Antagonists | Cimetidine | Revolutionized the treatment of peptic ulcers.[9] |
| 1979 | Proton Pump Inhibitors | Omeprazole | A new class of potent acid secretion inhibitors. |
| 1982 | Second-Generation Nitroimidazoles | Tinidazole | Broader spectrum and improved therapeutic effect over metronidazole.[10] |
Imidazole Antifungal Agents: Disrupting Fungal Cell Integrity
The discovery of imidazole antifungal agents in the late 1960s marked a significant advancement in the treatment of fungal infections.[8] Compounds like clotrimazole and miconazole were among the first broad-spectrum agents that were effective against a range of fungal pathogens.
Mechanism of Action:
Imidazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.[12][13]
Caption: Imidazole antifungals inhibit ergosterol synthesis.
H2 Receptor Antagonists: The Dawn of Rational Drug Design
The development of cimetidine in the 1970s is a landmark in the history of pharmacology, representing one of the first successful examples of rational drug design.[9] By modifying the structure of histamine, researchers at Smith, Kline & French (now GlaxoSmithKline) were able to develop a selective antagonist of the histamine H2 receptor, which is responsible for stimulating gastric acid secretion.
Experimental Protocol: A Representative Synthesis of Cimetidine
The synthesis of cimetidine is a multi-step process that involves the construction of the imidazole ring and the subsequent elaboration of the side chain.[14][15]
-
Step 1: Synthesis of 4-Carbethoxy-5-methylimidazole
-
React 2-chloroacetoacetic ester with two moles of formamide. This condensation reaction forms the imidazole ring.[14]
-
-
Step 2: Reduction to 4-Hydroxymethyl-5-methylimidazole
-
Reduce the carbethoxy group of the product from Step 1 using a reducing agent like sodium in liquid ammonia.[14]
-
-
Step 3: Introduction of the Thioether Linkage
-
React the hydrochloride salt of the alcohol from Step 2 with 2-mercaptoethylamine hydrochloride to form 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.[14]
-
-
Step 4: Guanidine Formation
-
React the product from Step 3 with N-cyano-N',S-dimethylisothiourea. This step introduces the cyanoguanidine moiety.
-
-
Step 5: Final Methylation
-
React the intermediate from Step 4 with methylamine to yield cimetidine.
-
Causality Behind Experimental Choices:
-
Multi-step synthesis: The complex structure of cimetidine necessitates a sequential approach to build the molecule, ensuring the correct connectivity and functional groups are installed.
-
Protection and deprotection strategies (implied): In a laboratory setting, protecting groups might be employed to prevent unwanted side reactions at reactive sites, followed by their removal in later steps.
-
Use of specific reagents: Each reagent is chosen for its specific reactivity to achieve the desired transformation at each step of the synthesis.
Proton Pump Inhibitors: Potent Control of Gastric Acid
Following the success of H2 receptor antagonists, the quest for even more effective control of gastric acid secretion led to the development of proton pump inhibitors (PPIs) in the late 1970s, with omeprazole being the first-in-class.[16] These drugs, which are substituted benzimidazoles, act by irreversibly inhibiting the final step of acid production in the stomach.
Mechanism of Action:
PPIs are prodrugs that are administered in an inactive form.[16][17] After absorption into the bloodstream, they are delivered to the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of these cells, the PPI is protonated and converted to its active form, a sulfenamide intermediate.[17][18] This reactive species then forms a covalent disulfide bond with a cysteine residue on the H+/K+-ATPase (the proton pump), irreversibly inactivating it.[16][18] This blockage of the proton pump prevents the secretion of hydrogen ions into the gastric lumen, resulting in a profound and long-lasting reduction in acid production.[16]
Caption: PPIs irreversibly inhibit the gastric proton pump.
Nitroimidazoles: Targeting Anaerobic Infections
The discovery of azomycin, a naturally occurring 2-nitroimidazole, from Streptomyces in 1953 opened the door to a new class of antimicrobial agents.[7] This led to the synthesis of metronidazole, a 5-nitroimidazole, which has become an essential medicine for the treatment of anaerobic bacterial and protozoal infections.
Experimental Protocol: A Representative Synthesis of Metronidazole
The synthesis of metronidazole typically starts with the formation of the 2-methylimidazole core, followed by nitration and alkylation.[19][20]
-
Step 1: Synthesis of 2-Methylimidazole
-
This can be achieved through a variation of the Debus-Radziszewski synthesis using glyoxal, acetaldehyde, and ammonia.
-
-
Step 2: Nitration of 2-Methylimidazole
-
React 2-methylimidazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position of the imidazole ring.
-
-
Step 3: N-Alkylation with 2-Chloroethanol
-
React 2-methyl-5-nitroimidazole with 2-chloroethanol in the presence of a base to introduce the 2-hydroxyethyl side chain at the N-1 position, yielding metronidazole.
-
Causality Behind Experimental Choices:
-
Nitration conditions: The use of a strong acid mixture is necessary to generate the nitronium ion (NO2+), the electrophile required for the nitration of the imidazole ring.
-
Alkylation with a haloalcohol: 2-Chloroethanol provides the necessary electrophilic carbon for the N-alkylation reaction, and the hydroxyl group is a key feature of the final metronidazole structure.
-
Use of a base in alkylation: A base is required to deprotonate the imidazole nitrogen, making it a more potent nucleophile for the reaction with 2-chloroethanol.
Naturally Occurring Imidazole-Based Compounds
Beyond the realm of synthetic pharmaceuticals, nature provides a rich diversity of imidazole-containing compounds with potent biological activities.[5] Marine organisms, in particular, have proven to be a prolific source of novel imidazole alkaloids.[1] These natural products often possess complex and unique molecular architectures and exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3] The study of these natural products not only provides new leads for drug discovery but also inspires the development of novel synthetic methodologies.[1]
Future Perspectives and Conclusion
The journey of imidazole-based compounds, from a simple laboratory curiosity to a cornerstone of modern medicine, is a powerful illustration of the synergy between chemical synthesis and biological discovery. The inherent versatility of the imidazole scaffold continues to inspire the design and development of new therapeutic agents with improved efficacy, selectivity, and safety profiles. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the imidazole ring is poised to remain a central and enduring feature in the landscape of drug discovery for the foreseeable future. The principles of scientific integrity, grounded in a thorough understanding of the underlying chemistry and biology, will continue to guide the development of the next generation of imidazole-based medicines.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 11. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. ClinPGx [clinpgx.org]
- 17. Synthesis of metronidazole from ethylenediamine | Semantic Scholar [semanticscholar.org]
- 18. aaup.edu [aaup.edu]
- 19. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Reactivity of Cyano and Carboxamide Groups in Imidazoles
This guide provides a comprehensive exploration of the synthesis, reactivity, and interconversion of cyano- and carboxamide-substituted imidazoles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to offer mechanistic insights and practical, field-proven protocols. We will dissect the causality behind experimental choices, grounding our discussion in authoritative literature to empower your own research and development endeavors.
Introduction: The Imidazole Core and Its Functionalization
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties—being both a π-excessive heterocycle and possessing a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen—allow it to engage in a wide range of biological interactions, including hydrogen bonding and acid-base catalysis.[5]
Functionalizing this versatile core with cyano (-CN) and carboxamide (-CONH₂) groups unlocks vast chemical space for drug discovery.[6][7][8][9][10][11] The electron-withdrawing cyano group can act as a bioisostere, a reactive handle for covalent modification, or a precursor to other functionalities.[12] The carboxamide group, appearing in over 25% of known drugs, is a superb hydrogen bond donor and acceptor and serves as a metabolically stable isostere of the peptide bond.[5][11]
This guide will comparatively analyze the chemical reactivity of these two critical functional groups when attached to the imidazole scaffold, providing the technical foundation necessary to strategically manipulate them in complex synthetic campaigns.
The Cyano-Substituted Imidazole: A Versatile Electrophile and Cycloaddition Partner
The cyano group dramatically influences the electronic character of the imidazole ring and offers a rich tapestry of chemical transformations. Its strong electron-withdrawing nature via both induction and resonance acidifies ring protons and deactivates the ring toward electrophilic substitution, while simultaneously activating the cyano carbon for nucleophilic attack.
Synthesis of Cyanoimidazoles
The most direct and common route to cyanoimidazoles is the dehydration of the corresponding primary imidazole carboxamides. This transformation is highly efficient and tolerates a wide range of other functional groups.
Key Synthetic Methods:
-
Dehydration of Carboxamides: Reagents like phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), and cyanuric chloride with N,N-dimethylformamide (DMF) are highly effective.[13][14] The cyanuric chloride/DMF system is particularly mild and advantageous for sensitive substrates.[13]
-
From Imidazole Aldehydes: Conversion of an imidazole-carboxaldehyde to an oxime followed by dehydration provides a reliable route. A one-pot synthesis from aldehydes using hydroxylamine hydrochloride, promoted by imidazole hydrochloride, has also been developed.[15]
-
Sandmeyer-Type Reactions: Diazotization of an aminoimidazole followed by displacement with a cyanide salt (e.g., CuCN) is a classical approach.
Featured Protocol: Dehydration of Imidazole-4-Carboxamide using Cyanuric Chloride/DMF
This protocol details a mild and efficient method for converting a primary imidazole carboxamide to its corresponding nitrile.
Diagram: Experimental Workflow for Cyanoimidazole Synthesis
Caption: Workflow for the synthesis of 4-cyanoimidazole.
Materials:
-
Imidazole-4-carboxamide (1.0 eq)
-
Cyanuric Chloride (0.9 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Imidazole-4-carboxamide (1.0 eq) in anhydrous DMF (approx. 0.5 M). In a separate flask, dissolve cyanuric chloride (0.9 eq) in anhydrous MTBE.
-
Addition: Cool the carboxamide suspension to 0 °C using an ice bath. Add the cyanuric chloride solution dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Scientist's Note: This step neutralizes the HCl byproduct and hydrolyzes any excess cyanuric chloride. The quenching should be performed cautiously as gas evolution (CO₂) may occur.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure cyanoimidazole.
Reactivity of the Imidazole Cyano Group
The cyano group on an imidazole ring is a versatile functional handle for a variety of transformations.
Table 1: Key Reactions of Cyanoimidazoles
| Reaction Type | Reagents & Conditions | Product | Mechanistic Insight |
| Hydrolysis | H₂O, H⁺ or OH⁻, heat | Imidazole Carboxamide / Carboxylic Acid | Stepwise hydration of the nitrile triple bond. |
| Alcoholysis | ROH, Cu(II) halide catalyst | Imidazole Carboximidate | Lewis acid activation by Cu(II) promotes nucleophilic attack by the alcohol.[16] |
| Reduction | H₂, Raney Ni or PtO₂; LiAlH₄; NaBH₄/CoCl₂ | Aminomethylimidazole | Complete reduction of the nitrile to a primary amine. |
| Nucleophilic Addition | Grignard reagents (RMgX), organolithiums (RLi) | Imidazole Ketone (after hydrolysis) | The strongly nucleophilic organometallic reagent attacks the electrophilic nitrile carbon. |
| [3+2] Cycloaddition | Organic Azides (RN₃), base catalyst | Imidazole-substituted Triazole | A base-catalyzed, transition-metal-free cycloaddition followed by rearrangement.[17][18] |
| Electrophilic Cyanation | (For 1-Cyanoimidazole) Nucleophiles (RNH₂, RSH, R-Li) | R-CN | 1-Cyanoimidazole acts as a CN⁺ equivalent, transferring the cyano group to various nucleophiles.[7][19] |
Lewis Acid Catalyzed Alcoholysis: Copper(II) has been shown to act as a promoter for the alcoholysis of 4,5-dicyanoimidazole.[16] The copper(II) center coordinates to the imidazole nitrogen, acting as a Lewis acid that enhances the electrophilicity of the cyano carbon. This facilitates the nucleophilic attack of a solvent alcohol molecule, leading to the formation of a stable copper(II) carboximidate complex.[16] This reactivity highlights how external reagents can be used to selectively activate the cyano group.
Cycloaddition Reactions: The nitrile group, though often considered unreactive in pericyclic reactions, can participate as a dienophile or enophile, particularly in intramolecular cascades.[20] More commonly, cyanoimidazoles are key substrates in [3+2] cycloadditions with azides to form substituted triazoles, which are important scaffolds in medicinal chemistry.[17][18][21]
The Carboxamide-Substituted Imidazole: A Bioisostere and Synthetic Precursor
The imidazole carboxamide moiety is a critical pharmacophore, prized for its ability to form robust hydrogen bond networks with biological targets and for its metabolic stability.[11] Synthetically, it serves as a stable intermediate that can be readily converted into other valuable functional groups.
Synthesis of Imidazole Carboxamides
Amide bond formation is one of the most fundamental reactions in organic synthesis. For imidazole carboxamides, this is typically achieved by coupling an imidazole carboxylic acid (or its activated form) with an amine.
Key Synthetic Methods:
-
Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC, PyBOP) are used to activate the carboxylic acid for reaction with a primary or secondary amine.
-
From Esters: Aminolysis of an imidazole methyl or ethyl ester with an amine, sometimes requiring heat or catalysis, is a common alternative.
-
Specialized Syntheses: Innovative one-step processes have been developed for specific high-value molecules, such as the synthesis of 5-amino-1H-imidazole-4-carboxamide (a precursor to the anticancer drug temozolomide) directly from hypoxanthine.[10][22]
Reactivity of the Imidazole Carboxamide Group
While generally stable, the carboxamide group can undergo several important transformations, making it a pivotal node in a synthetic strategy.
Key Reactions:
-
Hydrolysis: Under harsh acidic or basic conditions with heating, the amide can be hydrolyzed back to the parent carboxylic acid. This requires more forcing conditions than ester hydrolysis, reflecting the stability of the amide bond.
-
Dehydration to Nitriles: As discussed previously, this is a highly efficient and synthetically crucial transformation.[13][14]
-
Hofmann Rearrangement: This classical name reaction provides a route to convert a primary imidazole carboxamide into a primary aminoimidazole with the loss of one carbon atom (as CO₂).[23][24] This is an invaluable tool for accessing amino-substituted imidazoles that might be difficult to synthesize directly.
Featured Reaction: The Hofmann Rearrangement of Imidazole-2-Carboxamide
The Hofmann rearrangement is a powerful method for C-N bond formation, proceeding through a key isocyanate intermediate.
Diagram: Hofmann Rearrangement Mechanism
Caption: Mechanism of the Hofmann Rearrangement.
Causality and Experimental Choices: The reaction is initiated by treating the primary amide with bromine (or another source of electrophilic halogen like NBS) and a strong base.[23][25]
-
N-Bromination: The base deprotonates the amide N-H, and the resulting anion attacks Br₂, forming an N-bromoamide.
-
Second Deprotonation: The remaining N-H proton on the N-bromoamide is significantly more acidic and is removed by the base to form a bromoamide anion.
-
Rearrangement: This is the key step. The anion undergoes a concerted rearrangement where the imidazole group migrates from the carbonyl carbon to the nitrogen, displacing the bromide leaving group. This forms a highly reactive isocyanate intermediate.[24]
-
Scientist's Note: This migration occurs with retention of stereochemistry if the migrating group is chiral. The choice of a non-nucleophilic base is critical to favor this pathway over competing side reactions.
-
-
Hydrolysis & Decarboxylation: In an aqueous medium, water attacks the electrophilic isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine and CO₂.[23][24]
-
Pro-Tip: If the reaction is performed in an alcohol solvent (e.g., methanol), the isocyanate can be trapped to form a stable carbamate, which can be useful as a protected amine.[23]
-
This reaction provides a powerful disconnection, enabling the synthesis of aminoimidazoles from more readily accessible imidazole carboxylic acids.
Comparative Analysis and Functional Group Interconversion
The cyano and carboxamide groups are synthetically linked, providing a powerful axis for molecular diversification. A single imidazole carboxylic acid can serve as a common precursor to amides, nitriles, and amines, allowing for extensive Structure-Activity Relationship (SAR) studies from one advanced intermediate.
Diagram: Key Functional Group Interconversions
Caption: Synthetic relationships between key imidazole functionalities.
This network of reactions demonstrates the strategic value of these functional groups. A medicinal chemist can, for example, synthesize a library of diverse imidazole carboxamides from a single carboxylic acid, then select the most promising candidates and convert the amide to a nitrile to probe different electronic and steric interactions at the target protein. If an amino group is desired, the Hofmann rearrangement provides a direct route.
Conclusion and Outlook
The cyano and carboxamide groups are not merely static substituents on an imidazole ring; they are dynamic functional handles that offer a wealth of synthetic opportunities. Understanding their distinct yet interconnected reactivity is paramount for professionals in drug discovery and chemical synthesis. The cyano group provides access to reactions of electrophilic addition and cycloaddition, while the carboxamide offers stability and serves as a key precursor to both nitriles and amines via dehydration and the Hofmann rearrangement, respectively.
By mastering the protocols and appreciating the mechanistic subtleties outlined in this guide, researchers can strategically navigate complex synthetic pathways, accelerate the generation of novel molecular entities, and ultimately drive innovation in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of imidazole carboxamides as potent and selective CCK1R agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 24. pharmdguru.com [pharmdguru.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Structural Characterization of 4-Cyano-1H-imidazole-5-carboxamide Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-cyano-1H-imidazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential. A thorough understanding of the three-dimensional structure of its derivatives is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This in-depth technical guide provides a comprehensive overview of the key analytical techniques employed in the structural characterization of this important class of molecules. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data. Each section is designed to be a self-validating system, integrating theoretical principles with detailed, step-by-step protocols.
Introduction: The Significance of Structural Elucidation
The biological activity of any therapeutic agent is inextricably linked to its molecular structure. For derivatives of this compound, subtle changes in substituent patterns can lead to profound differences in pharmacological effects. Therefore, unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. This guide will focus on a multi-faceted approach to structural characterization, leveraging the strengths of several key analytical techniques to provide a holistic understanding of these molecules.
Foundational Analysis: Synthesis and Preliminary Characterization
A robust structural characterization workflow begins with the successful synthesis and purification of the target compounds. A common route to access derivatives of this scaffold involves the reaction of diaminomaleonitrile (DAMN)-based imines with various aromatic aldehydes.[1]
General Synthesis Protocol
A regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, providing a reliable method for generating a library of derivatives for structural analysis.[1][2]
Experimental Protocol: Synthesis of a this compound Derivative [1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the diaminomaleonitrile-based benzylidene imine (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the solution from step 1, add the desired aromatic aldehyde (1.0–1.5 equivalents).
-
Base Addition: Introduce triethylamine (2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a duration ranging from 7 to 68 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Purification: Collect the precipitate by filtration and wash successively with cold methanol or ethanol and diethyl ether. Dry the purified product.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.[3]
The "Why": The Power of Diffraction
X-ray crystallography provides an atomic-level snapshot of the molecule in the solid state. This information is invaluable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
Experimental Workflow
The successful application of this technique hinges on the ability to grow high-quality single crystals.
Experimental Protocol: Single-Crystal X-ray Diffraction [3]
-
Crystallization:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Maintain the crystal at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the atomic model against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.
-
Data Presentation
The results of a single-crystal X-ray diffraction experiment are typically summarized in a crystallographic data table.
Table 1: Example Crystallographic Data for an Imidazole Derivative [3]
| Parameter | Derivative 1: 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole |
| Chemical Formula | C₂₇H₁₉FN₂ |
| Molecular Weight | 390.44 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 10.1794(5) Å, b = 10.5239(6) Å, c = 10.6175(6) Å, α = 80.750(5)°, β = 85.776(4)°, γ = 67.348(5)° |
| Volume (ų) | 1035.95(11) |
| Z (molecules/unit cell) | 2 |
Structural Insights in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular structure in solution.[4]
The "Why": Probing the Molecular Skeleton
¹H and ¹³C NMR spectra reveal the connectivity of atoms within a molecule. The chemical shifts, coupling constants, and integration of signals provide a wealth of information for assembling the molecular puzzle. For imidazole derivatives, tautomerization can sometimes complicate spectra, but this can also provide insights into the dynamic nature of the molecule in solution.
References
Methodological & Application
Application Note & Protocol: Strategic Synthesis of Purine Analogs from 4-Cyano-1H-imidazole-5-carboxamide
Introduction: The Enduring Significance of Purine Analogs in Modern Therapeutics
Purine analogs represent a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse applications, including antiviral, anticancer, and immunosuppressive therapies.[] Their efficacy often stems from their ability to mimic endogenous purines, thereby interfering with critical biological pathways such as DNA and RNA synthesis.[2][3][4] The de novo purine synthesis pathway, an essential process for cellular proliferation, is a key target for many of these drugs.[][2][3][5] Consequently, the development of efficient and versatile synthetic routes to novel purine analogs is of paramount importance in the quest for new and improved therapeutics.[6]
This application note provides a detailed guide to the synthesis of purine analogs utilizing the versatile precursor, 4-cyano-1H-imidazole-5-carboxamide. We will delve into the strategic considerations behind the synthetic design, provide a step-by-step protocol for a representative transformation, and discuss the broader implications for drug discovery and development. The imidazole core of this starting material provides a pre-formed five-membered ring, streamlining the path to the final purine scaffold.[7][8][9][10]
The Strategic Role of this compound as a Precursor
This compound is a highly functionalized imidazole derivative that serves as an excellent starting point for the construction of the purine ring system. Its key structural features, the cyano and carboxamide groups, are strategically positioned to facilitate the formation of the fused pyrimidine ring. The cyano group can be considered a masked amino group, which can be revealed through various chemical transformations, while the carboxamide moiety provides a reactive site for cyclization.
The general strategy involves the reaction of this compound with a suitable one-carbon synthon, which will ultimately form the C6 position of the purine ring. This approach offers a convergent and efficient route to a wide array of substituted purine analogs.
Safety Precautions and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. This compound is harmful if swallowed, in contact with skin, or if inhaled.[11][12] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Synthesis of Allopurinol (a Pyrazolo[3,4-d]pyrimidin-4-one), an Isomer of Hypoxanthine
This protocol details the synthesis of Allopurinol, a well-known xanthine oxidase inhibitor used in the treatment of gout. While Allopurinol is a pyrazolopyrimidine, its synthesis from a related cyano-carboxamide precursor illustrates the core principles applicable to the synthesis of purine analogs from this compound. A common synthetic route to allopurinol involves the condensation of a cyanoacetamide derivative with an orthoformate, followed by cyclization with hydrazine.[13]
Reaction Scheme:
References
- 2. frontiersin.org [frontiersin.org]
- 3. Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis for purine analogs with different annelated azines | Poster Board #452 - American Chemical Society [acs.digitellinc.com]
- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 5-Cyano-1H-imidazole-4-carboxamide | 5372-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Cyano-1H-imidazole-5-carboxamide as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after motif in the design of novel therapeutic agents. Among the vast array of imidazole-based building blocks, 4-Cyano-1H-imidazole-5-carboxamide stands out as a particularly valuable intermediate. Its bifunctional nature, possessing both a cyano and a carboxamide group, provides a versatile platform for the synthesis of a diverse range of more complex heterocyclic systems, including purines and their analogs.[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and strategic applications of this compound in contemporary drug discovery.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 5372-23-6 | [6][7] |
| Molecular Formula | C₅H₄N₄O | [6][7] |
| Molecular Weight | 136.11 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [6][8] |
| Melting Point | 278 °C (decomposes) | [4][6] |
| Solubility | Sparingly soluble in cold water, soluble in hot water. | [4] |
| Storage | Store at 2 - 8 °C | [6] |
Synthetic Pathways to this compound
The accessibility of this key intermediate is paramount to its widespread use. The primary and most industrially relevant synthesis involves the selective hydrolysis of 4,5-dicyanoimidazole, which itself is derived from diaminomaleonitrile (DAMN).[4][5]
Protocol 1: Synthesis via Selective Hydrolysis of 4,5-Dicyanoimidazole
This protocol is based on the selective hydrolysis of one nitrile group of 4,5-dicyanoimidazole in a strongly alkaline aqueous solution.[4]
Reaction Scheme:
Caption: Selective hydrolysis of 4,5-dicyanoimidazole.
Materials:
-
4,5-Dicyanoimidazole
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Ethanol or Methanol for washing
-
Diethyl ether for washing
Procedure:
-
Prepare an aqueous solution of a strong base (e.g., 1-4 N NaOH or 7 N NH₄OH).[4]
-
Dissolve 4,5-dicyanoimidazole in the alkaline solution.
-
Heat the reaction mixture. The optimal temperature and time will vary depending on the base and its concentration (e.g., 25-40°C for NaOH solutions, up to 100°C for NH₄OH).[4] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with HCl to precipitate the product.
-
Filter the precipitate, wash sequentially with cold water, cold ethanol or methanol, and finally with diethyl ether.[1]
-
Dry the resulting white to light yellow crystalline powder under vacuum.
Expected Yield: Yields of 92-96% have been reported for this transformation.[4]
Characterization:
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands around 2240 cm⁻¹ (C≡N) and 1695, 1620 cm⁻¹ (C=O of amide).[4]
-
UV Spectroscopy: Absorption maxima at 250 nm (pH 1) and 275 nm (pH 13).[4]
Application in the Synthesis of Bioactive Molecules
This compound is a cornerstone for building more complex and biologically active molecules. Its strategic value lies in the differential reactivity of its cyano and carboxamide functionalities.
Precursor to Purine Analogs and Nucleosides
One of the most significant applications of this compound is its role as a precursor to 5-aminoimidazole-4-carboxamide (AICA), a key intermediate in the de novo purine biosynthesis pathway.[4][9][10]
Workflow: From Imidazole to Purine Scaffolds
Caption: Synthetic route from this compound to purine analogs.
Protocol 2: Synthesis of 5-Aminoimidazole-4-carboxamide (AICA)
This two-step protocol involves a Hofmann rearrangement followed by hydrolysis.[4]
Step A: Hofmann Rearrangement to 5-Amino-4-cyanoimidazole
-
Dissolve this compound in a cold (0°C) aqueous solution of NaOH.[4]
-
Slowly add bromine (1 equivalent) while maintaining the low temperature.
-
After stirring for approximately 30 minutes at 0°C, heat the solution to 70-75°C for about 3 hours.[4] This completes the rearrangement.
Step B: Hydrolysis to 5-Aminoimidazole-4-carboxamide (AICA)
-
To the reaction mixture from Step A, add additional strong base (e.g., NaOH).
-
Heat the solution to 125-130°C for several hours to hydrolyze the cyano group to a carboxamide.[4]
-
Cool the reaction and adjust the pH to precipitate AICA.
-
Filter, wash, and dry the product.
The resulting AICA can then be used to synthesize a wide variety of purine derivatives, including antiviral agents like ribavirin analogs and anticancer compounds.[11][12]
Synthesis of Substituted Imidazole-4-carboxamides
The imidazole core can be further functionalized to generate libraries of compounds for screening. A notable example is the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from diaminomaleonitrile (DAMN)-based imines.[1][2] While this synthesis does not use this compound as a starting material, it produces structurally related compounds, highlighting the importance of the cyano-imidazole-carboxamide scaffold in generating molecular diversity.[1][2] These derivatives have been explored for various therapeutic applications.
-
Anticancer Activity: Carboxamide derivatives, in general, are a promising class of compounds in anticancer drug discovery.[13] Imidazole-based carboxamides have been investigated as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.[14][15] Others have been shown to inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma, improving the efficacy of chemotherapy.[16]
-
Antiviral Activity: The imidazole scaffold is present in numerous antiviral agents.[17] Derivatives of imidazole-4,5-dicarboxamide have shown inhibitory activity against dengue and yellow fever viruses.[17] Furthermore, 5-carbonyl-1H-imidazole-4-carboxamide derivatives have been synthesized as inhibitors of the interaction between HIV-1 integrase and LEDGF/p75.[17][18]
-
Antifungal Activity: N-cyano-1H-imidazole-4-carboxamide derivatives have demonstrated good antifungal activity, particularly against Rhizoctonia solani.[19]
Protocol 3: General Approach to N-Substituted Imidazole Carboxamides
This generalized protocol outlines the synthesis of N-substituted derivatives from a precursor acid, which can be obtained from this compound via hydrolysis of the nitrile.
Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Procedure:
-
Acid Formation: Hydrolyze the cyano group of this compound to a carboxylic acid under appropriate acidic or basic conditions.
-
Amide Coupling: a. Dissolve the resulting imidazole carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM). b. Add an amide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). c. Add the desired primary or secondary amine (1.0-1.2 equivalents). d. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. e. Perform an aqueous workup to remove excess reagents and byproducts. f. Purify the crude product by column chromatography or recrystallization.
This versatile approach allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies critical for optimizing lead compounds.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic linchpin in the synthesis of diverse and potent bioactive molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of compound libraries targeting a wide range of diseases, from viral infections to cancer. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 5. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CAS 5372-23-6 [matrix-fine-chemicals.com]
- 8. 5-Cyano-1H-imidazole-4-carboxamide | 5372-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of substituted imidazoles
An Application Note for the Synthesis of Substituted Imidazoles: Protocols, Mechanisms, and Field-Proven Insights
Introduction: The Privileged Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry and materials science.[1][2][3] As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold". This structure is integral to numerous natural products, including the amino acid histidine and the neurotransmitter histamine, as well as a vast array of pharmaceuticals like the antifungal agent clotrimazole and the antihypertensive drug losartan.[3][4][5]
The functionalization of the imidazole core allows for the fine-tuning of its steric and electronic properties, leading to compounds with diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[3][4][5][6] Consequently, the development of efficient, robust, and versatile synthetic methods for creating substituted imidazoles is of paramount importance to researchers in drug discovery and chemical biology.[1][2]
This guide provides an in-depth overview of key synthetic strategies, from classical name reactions to modern, high-efficiency protocols. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical, step-by-step methodologies required to successfully synthesize substituted imidazoles.
Classical Synthetic Methodologies: The Foundations
While numerous modern methods offer improvements in efficiency and scope, an understanding of classical syntheses provides a crucial foundation.
The Debus-Radziszewski Imidazole Synthesis
First reported in 1858, this is one of the earliest and most fundamental methods for imidazole synthesis.[3][7] It is a multi-component reaction that constructs the imidazole ring from three basic building blocks: a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia.[8][9][10]
-
Causality of Experimental Choice: The reaction leverages the nucleophilicity of ammonia to condense with the two carbonyl groups of the 1,2-dicarbonyl, forming a diimine intermediate. This intermediate then condenses with the aldehyde to undergo cyclization and subsequent oxidation (often aromatization in situ) to yield the final imidazole product.[8][9] Using a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[8]
-
Reaction Scheme:
-
Reactants: 1,2-Dicarbonyl, Aldehyde, Ammonia (or Ammonium Acetate as a source)
-
Product: 2,4,5-Trisubstituted Imidazole
-
Below is a simplified workflow illustrating the key steps of this foundational synthesis.
Caption: Workflow for the Debus-Radziszewski Synthesis.
The Wallach Synthesis
The Wallach synthesis provides a route to chloroimidazoles by treating N,N'-disubstituted oxamides with phosphorus oxychloride (POCl₃).[7][10] The resulting intermediate is then reduced to yield the imidazole derivative.[7][11] This method is less common today due to the harsh reagents but is historically significant.
Modern & High-Efficiency Protocols
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental considerations ("green chemistry"). Modern methods for imidazole synthesis reflect these principles.
One-Pot, Multi-Component Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants.[4][12] The Radziszewski synthesis is an early example, but modern MCRs often employ catalysts to improve yields and broaden the substrate scope under milder conditions.[13]
-
Trustworthiness and Self-Validation: These protocols are highly reliable because the reaction progress can be easily monitored by Thin Layer Chromatography (TLC). The final products are typically stable, crystalline solids that can be purified by standard techniques like recrystallization or column chromatography and validated using NMR, IR, and mass spectrometry.
-
Catalysts: A wide range of catalysts can be used, including Lewis acids (e.g., InCl₃, NiCl₂), Brønsted acids, ionic liquids, and reusable heterogeneous catalysts, which simplify purification and improve the environmental profile of the synthesis.[13][14][15]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[16][17] In imidazole synthesis, MAOS offers several advantages over conventional heating:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[17]
-
Increased Yields and Purity: Rapid, uniform heating can minimize the formation of side products.[16]
-
Energy Efficiency: Microwaves couple directly with polar molecules in the reaction mixture, leading to efficient energy transfer.
MAOS is particularly effective for multi-component reactions, providing a rapid and green pathway to libraries of substituted imidazoles.[4][18]
The general workflow for a microwave-assisted multi-component synthesis is outlined below.
Caption: General workflow for microwave-assisted imidazole synthesis.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole
This protocol is a representative example of a modern, efficient MCR for synthesizing a highly substituted imidazole, adapted from procedures reported in the literature.[2][4]
Objective: To synthesize 1-benzyl-2-phenyl-4,5-di(p-tolyl)-1H-imidazole.
Materials:
-
Benzil (1,2-di-p-tolylethane-1,2-dione)
-
Benzaldehyde
-
Benzylamine
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst (optional, can improve yield)[4]
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vessel, add benzil (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), benzylamine (1.1 mmol, 1.1 equiv), and ammonium acetate (5.0 mmol, 5.0 equiv).
-
Expert Insight: Ammonium acetate serves as a convenient, solid source of ammonia in the reaction. A significant excess is used to drive the equilibrium towards product formation, minimizing side reactions.[19]
-
-
Solvent and Catalyst Addition: Add 3 mL of ethanol to the vessel. If using a catalyst, add a catalytic amount (e.g., 10-20 mol%) of p-TsOH.
-
Expert Insight: Ethanol is an excellent solvent for microwave synthesis due to its high polarity, allowing for efficient absorption of microwave energy and rapid heating.[4]
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 120 °C for 20-40 minutes.
-
Trustworthiness: Monitor the reaction's completion by taking a small aliquot (before workup) and running a TLC plate (e.g., using a 1:4 mixture of ethyl acetate:hexane as the eluent) to observe the disappearance of the starting materials.
-
-
Reaction Workup: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM, 20 mL) and transfer it to a separatory funnel. Wash the organic layer with distilled water (2 x 20 mL) to remove residual ammonium acetate and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% EtOAc) to isolate the pure 1,2,4,5-tetrasubstituted imidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on factors like available equipment, desired substitution pattern, and scalability.
| Method | Advantages | Disadvantages | Best Suited For |
| Debus-Radziszewski | Uses simple, readily available starting materials.[8][10] | Often requires harsh conditions and can result in low to moderate yields.[5] | Foundational academic experiments; synthesis of simple C-substituted imidazoles. |
| One-Pot MCRs | High atom economy and efficiency; reduces waste and purification steps.[5][12] | Optimization can be complex; sometimes sensitive to substrate stoichiometry. | Rapid library synthesis for drug discovery; green chemistry applications.[15] |
| Microwave-Assisted | Extremely fast reaction times; often higher yields and purity.[16][17] | Requires specialized microwave reactor equipment; scalability can be a challenge. | High-throughput synthesis, methods development, and rapid lead optimization.[18] |
| Metal-Catalyzed | High regioselectivity and functional group tolerance; enables novel bond formations.[1][2][20] | Cost and toxicity of metal catalysts; requires careful removal from the final product. | Synthesis of complex, highly functionalized imidazoles with specific substitution patterns. |
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[19] 2. Reagent Purity: Impurities in aldehydes or dicarbonyls can inhibit the reaction. 3. Moisture: Water can interfere with intermediate formation. | 1. Monitor the reaction by TLC to determine the optimal time. If using conventional heating, consider increasing the temperature or switching to microwave irradiation.[19] 2. Use freshly distilled aldehydes. Check the purity of all starting materials. 3. Use anhydrous solvents and reagents. |
| Formation of Side Products | 1. Competing Reactions: Formation of oxazole byproducts is common in Radziszewski-type syntheses.[19] 2. Overheating: Excessive heat can cause decomposition or polymerization. | 1. Increase the molar excess of the ammonia source (e.g., ammonium acetate) to favor diimine formation over oxazole pathways.[19] 2. Carefully control the reaction temperature. For microwave reactions, use a lower set-point or ramped heating. |
| Difficulty in Purification | 1. Product Polarity: Product may be streaking on the silica gel column. 2. Incomplete Workup: Residual starting materials or catalysts complicate purification. | 1. Try a different solvent system for chromatography or consider purification by recrystallization. 2. Ensure the aqueous wash steps during workup are thorough to remove water-soluble impurities. If a solid-supported catalyst was used, ensure it is fully filtered off. |
Safety Precautions
Handling chemicals for imidazole synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[21][22]
-
Reagent Handling:
-
Imidazole and its derivatives: Can cause severe skin burns and eye damage. Avoid breathing dust.[21][23][24]
-
Aldehydes: Many are volatile and irritants. Handle with care.
-
Acids/Bases: Handle corrosive reagents like p-TsOH or strong bases with extreme caution.
-
Solvents: Organic solvents like DCM and ethanol are flammable. Keep away from ignition sources.[25]
-
-
Microwave Safety: Never exceed the recommended temperature, pressure, or volume limits of the microwave vessel. Always ensure the vessel is properly sealed before starting a reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not discharge waste into drains.[25]
Conclusion
The synthesis of substituted imidazoles is a dynamic and evolving field. While classical methods like the Debus-Radziszewski reaction provide a historical and mechanistic foundation, modern techniques such as catalyzed multi-component reactions and microwave-assisted synthesis have revolutionized the efficiency and scope of imidazole preparation.[1][26] By understanding the causality behind different experimental protocols and leveraging advanced technologies, researchers can rapidly and reliably access diverse libraries of these valuable heterocyclic compounds, accelerating innovation in medicine and materials science.
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 16. benthamscience.com [benthamscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 21. carlroth.com [carlroth.com]
- 22. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 23. carlroth.com [carlroth.com]
- 24. fishersci.com [fishersci.com]
- 25. americanbio.com [americanbio.com]
- 26. discovery.researcher.life [discovery.researcher.life]
Characterizing Novel Enzyme Inhibitors: A Protocol for Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Assays Using 4-Cyano-1H-imidazole-5-carboxamide
An Application Guide for Researchers
Abstract
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a validated and compelling target for antiviral, immunosuppressive, and anticancer drug development.[1] This application note provides a comprehensive guide for researchers engaged in the discovery of novel IMPDH inhibitors. We present a detailed, field-proven protocol for determining the inhibitory potential (IC50) of test compounds, using 4-Cyano-1H-imidazole-5-carboxamide as an exemplary molecule. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, and this guide explains the scientific rationale behind each step of the assay, ensuring robust and reproducible results.[2]
Introduction: The Significance of IMPDH as a Therapeutic Target
Cellular proliferation and viral replication place a high demand on the intracellular pools of guanine nucleotides (GTP and dGTP), which are essential for DNA and RNA synthesis.[3] The enzyme IMPDH (EC 1.1.1.205) catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[3][4] This reaction is the first committed and rate-limiting step in the de novo pathway of guanine nucleotide synthesis.[1][4] Consequently, inhibiting IMPDH effectively depletes the guanine nucleotide pool, leading to a potent cytostatic effect on rapidly dividing cells like lymphocytes or cancer cells, and disrupts viral replication.[5][6][7]
Two isoforms of human IMPDH exist: type I (IMPDH1) is constitutively expressed in most normal cells, while type II (IMPDH2) is upregulated in proliferating cells, making it the primary target for therapeutic intervention.[3]
Several clinically successful drugs function by inhibiting IMPDH, each with a distinct mechanism:
-
Mycophenolic Acid (MPA): A potent, reversible, uncompetitive inhibitor used as an immunosuppressant to prevent organ transplant rejection.[8][9][10] MPA binds to the NAD+ site after the formation of a covalent enzyme-substrate intermediate (E-XMP*), effectively trapping it.[4][11]
-
Ribavirin: A broad-spectrum antiviral agent that acts as a prodrug.[5] It is phosphorylated intracellularly to ribavirin-5'-monophosphate, which competitively inhibits IMPDH at the IMP binding site.[5][7][12]
-
Tiazofurin & Mizoribine: These are also prodrugs that, once metabolized, inhibit IMPDH and have found use as antineoplastic and immunosuppressive agents, respectively.[13][14][15]
The imidazole carboxamide core, present in compounds like mizoribine, represents a "privileged scaffold" for designing novel IMPDH inhibitors.[2][15] This guide utilizes This compound (also known as 5-Cyano-1H-imidazole-4-carboxamide) as a model test compound to illustrate a robust screening protocol.[16] While its direct inhibitory activity on IMPDH is a subject for investigation, its structural features make it an excellent candidate for screening and characterization studies.
Principle of the IMPDH Inhibition Assay
The activity of IMPDH is quantified by monitoring the rate of the reaction it catalyzes. The conversion of IMP to XMP is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.
Reaction: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺
NADH, unlike NAD+, has a distinct absorbance maximum at 340 nm. Therefore, the enzymatic activity can be continuously monitored by measuring the increase in absorbance at this wavelength using a spectrophotometer, typically a microplate reader.[3][17] Alternatively, the autofluorescence of NADH can be measured for a more sensitive assay.[18] The rate of this absorbance increase is directly proportional to the enzyme's activity. When an inhibitor is introduced, it reduces the rate of NADH production, providing a quantitative measure of its potency.
Visualizing the Pathway and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the biochemical pathway and the experimental process.
Figure 1: The central role of IMPDH in the de novo guanine nucleotide synthesis pathway.
Figure 2: A streamlined workflow for determining the IC50 of a test compound.
Detailed Protocols
Causality Behind Component Choices:
-
Buffer (Tris-HCl, KCl): Maintains a stable pH (typically 8.0-8.8) for optimal enzyme activity and provides necessary ions.[17]
-
DTT (Dithiothreitol): A reducing agent that prevents oxidation of critical cysteine residues in the enzyme's active site, ensuring its stability and activity.[17]
-
Recombinant Human IMPDH2: The isoform most relevant to cancer and immunology, providing direct data on the therapeutic target.[17]
-
Mycophenolic Acid (MPA): A well-characterized, potent inhibitor used as a positive control to validate the assay's performance.[12][19]
Materials and Reagents
| Reagent/Material | Recommended Supplier | Storage |
| Recombinant Human IMPDH2 | Novocib (Cat# E-Nov1) or similar | -80°C |
| This compound | Chem-Impex (Cat# 29452) or similar | Room Temp |
| Mycophenolic Acid (MPA) | Santa Cruz Biotech or similar | -20°C |
| Inosine 5'-monophosphate (IMP) | Sigma-Aldrich | -20°C |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich | -20°C |
| Tris-HCl | Fisher Scientific | Room Temp |
| Potassium Chloride (KCl) | Fisher Scientific | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | Room Temp |
| 96-well UV-transparent microplates | Corning or similar | Room Temp |
| Multichannel pipette, Spectrophotometric plate reader | Standard lab equipment | N/A |
Preparation of Stock Solutions and Buffers
-
Assay Buffer (100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.5):
-
Prepare a stock of 1 M Tris-HCl (pH 8.5) and 1 M KCl.
-
For 50 mL of buffer, combine 5 mL of 1 M Tris-HCl, 5 mL of 1 M KCl, and ~40 mL of ultrapure water.
-
Just before use, add 50 µL of 1 M DTT stock (prepare fresh). This ensures the reducing agent is active.
-
-
Inhibitor Stock Solutions (10 mM):
-
This compound: Dissolve the required amount in 100% DMSO.
-
Mycophenolic Acid (MPA): Dissolve in 100% DMSO.
-
Expert Insight: DMSO is used for its ability to dissolve a wide range of organic compounds. However, the final concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.
-
-
Substrate Stock Solutions:
-
IMP (10 mM): Dissolve in Assay Buffer.
-
NAD+ (10 mM): Dissolve in Assay Buffer.
-
-
Enzyme Working Solution (e.g., 5 mU/mL):
-
Dilute the concentrated enzyme stock in cold Assay Buffer immediately before use. Keep on ice at all times. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Protocol: IC50 Determination
This protocol is designed for a final reaction volume of 200 µL per well.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM inhibitor stock (both test compound and MPA) in 100% DMSO. A typical 10-point, 3-fold dilution series is recommended (e.g., 10 mM down to 0.5 µM).
-
Prepare a "Solvent Control" well containing only DMSO. This is crucial to account for any effect of the solvent on the enzyme.
-
-
Plate Setup:
-
In a 96-well UV-transparent plate, add 2 µL of each inhibitor dilution to the corresponding wells in triplicate.
-
Add 2 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
-
Add Enzyme and Pre-incubate:
-
Prepare an enzyme mix by diluting the IMPDH2 working solution in Assay Buffer.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted IMPDH2 enzyme solution to all wells except the "No Enzyme" control. The total volume is now 190 µL.
-
Causality: Pre-incubating the enzyme with the inhibitor for 15-30 minutes at room temperature allows the inhibitor to bind to the enzyme before the reaction starts, which is especially important for slow-binding inhibitors.[19]
-
-
Initiate the Reaction:
-
Prepare a Substrate Mix containing 10 mM IMP and 10 mM NAD+ in Assay Buffer.
-
To start the reaction, add 10 µL of the Substrate Mix to all wells simultaneously using a multichannel pipette.
-
Final concentrations in the 200 µL reaction will be: 250 µM IMP, 250 µM NAD+, and 1% DMSO.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates (V):
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
-
Calculate Percent Inhibition:
-
Subtract the rate of the "No Enzyme" control from all other rates to correct for background absorbance changes.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R. The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Example Data Table
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| Mycophenolic Acid (Control) | Human IMPDH2 | 0.015 | Uncompetitive[9] |
| This compound | Human IMPDH2 | To Be Determined | To Be Determined |
| Ribavirin-MP (Reference) | Human IMPDH2 | 0.250 | Competitive[5] |
Troubleshooting and Scientific Considerations
-
Compound Insolubility: If the test compound precipitates in the aqueous assay buffer, this will lead to inaccurate results.
-
Cause: Poor aqueous solubility of the organic molecule.
-
Solution: Visually inspect wells after adding reagents. If precipitation occurs, consider using a lower top concentration or adding a co-solvent like PEG, but always validate the effect of the co-solvent on enzyme activity.
-
-
High Background Signal/Assay Interference: The test compound may absorb light at 340 nm.
-
Cause: Intrinsic chromophoric properties of the test compound.
-
Solution: Always run a control well with the highest concentration of the compound but without the enzyme. Subtract this background rate from the experimental wells.
-
-
Non-linear Reaction Progress Curves: The reaction rate decreases over time.
-
Cause: Substrate depletion or enzyme instability during the assay.
-
Solution: Use a lower concentration of the enzyme or ensure the DTT concentration is sufficient. Only use the initial, linear portion of the curve for rate calculations.
-
Conclusion
This application note provides a robust and scientifically grounded framework for assessing the inhibitory activity of novel compounds against IMPDH, a crucial therapeutic target. By following the detailed protocols and understanding the rationale behind each step, researchers can generate high-quality, reproducible data for compounds like this compound. This methodology is a critical first step in the drug discovery pipeline, enabling the identification and characterization of the next generation of IMPDH-targeted therapeutics.
References
- 1. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiazofurin | C9H12N2O5S | CID 457954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 18. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
Application Notes and Protocols for the Development of TRPA1 Antagonists from Imidazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting TRPA1 with Imidazole Scaffolds
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, playing a pivotal role in the signaling pathways of pain, inflammation, and respiratory disorders.[1][2] Expressed predominantly in sensory neurons, TRPA1 is activated by a diverse array of exogenous irritants, such as allyl isothiocyanate (AITC) from mustard oil, and endogenous inflammatory mediators.[1][2] This gatekeeper role in nociception makes TRPA1 a compelling target for the development of novel analgesic and anti-inflammatory therapeutics.[1][2]
Among the myriad of chemical scaffolds explored for TRPA1 antagonism, imidazole derivatives, particularly 2,4,5-trisubstituted imidazoles, have emerged as a promising class of compounds. The imidazole ring is a versatile heterocyclic motif found in many biologically active molecules, offering a rigid framework for substituent placement and favorable pharmacokinetic properties.[3] This guide provides a comprehensive overview of the development of imidazole-based TRPA1 antagonists, from chemical synthesis to preclinical evaluation, with a focus on the rationale behind the experimental choices.
TRPA1 Signaling Pathway
Activation of the TRPA1 channel by an agonist leads to the influx of cations, primarily Ca2+, into the neuron. This influx depolarizes the cell membrane, triggering the propagation of a pain signal to the central nervous system. Concurrently, the rise in intracellular Ca2+ in sensory nerve terminals stimulates the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation, vasodilation, and plasma extravasation.[3] TRPA1 antagonists aim to block this channel, thereby preventing cation influx and the subsequent downstream signaling events.
Caption: TRPA1 signaling cascade and point of antagonist intervention.
Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives
A robust and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction.[1][2] This one-pot, multi-component reaction offers a straightforward approach to generating a diverse library of imidazole derivatives for structure-activity relationship (SAR) studies.
Protocol: Debus-Radziszewski Imidazole Synthesis
This protocol describes the synthesis of a representative 2,4,5-trisubstituted imidazole.
1. Rationale:
-
1,2-Dicarbonyl (e.g., Benzil): Forms the C4-C5 bond of the imidazole ring.
-
Aldehyde: Provides the C2 carbon and its substituent.
-
Ammonium Acetate: Serves as the nitrogen source for positions 1 and 3 of the imidazole ring.
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst.
2. Materials:
| Reagent | Purpose |
| Benzil | 1,2-dicarbonyl precursor |
| Substituted Benzaldehyde | C2 substituent precursor |
| Ammonium Acetate | Nitrogen source |
| Glacial Acetic Acid | Solvent and catalyst |
| Ethanol | Recrystallization solvent |
3. Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), the desired substituted benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2,4,5-trisubstituted imidazole.
-
Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Screening of TRPA1 Antagonists
The initial screening of newly synthesized compounds is typically performed using a high-throughput in vitro assay to determine their potency and efficacy as TRPA1 antagonists. The most common method is a Fluorometric Imaging Plate Reader (FLIPR) based calcium assay.
Protocol: FLIPR Calcium Assay
1. Rationale:
This assay measures changes in intracellular calcium concentration in a cell line stably expressing the human TRPA1 channel (e.g., HEK293 or CHO cells).[2] Antagonists will inhibit the calcium influx induced by a known TRPA1 agonist.
2. Materials:
| Reagent/Material | Purpose |
| HEK293 or CHO cells stably expressing hTRPA1 | Biological system |
| Cell culture medium (e.g., DMEM) | Cell growth and maintenance |
| 384-well black-walled, clear-bottom plates | Assay plate |
| Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) | Calcium indicator |
| Pluronic F-127 | Dispersing agent for the dye |
| Probenecid | Inhibits dye efflux |
| TRPA1 agonist (e.g., AITC, cinnamaldehyde) | Channel activator |
| Test compounds (imidazole derivatives) | Potential antagonists |
| Reference antagonist (e.g., A-967079) | Positive control |
3. Procedure:
-
Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: The next day, remove the culture medium and add a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer the plate to the FLIPR instrument. Add the test compounds at various concentrations to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
Agonist Addition and Measurement: Add a known concentration of the TRPA1 agonist (typically an EC₈₀ concentration to ensure a robust signal) to all wells. The FLIPR instrument will simultaneously measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. The inhibitory effect of the test compounds is calculated as a percentage of the response to the agonist alone. Dose-response curves are generated to determine the IC₅₀ value for each compound.
Caption: Workflow for synthesis and in vitro screening of imidazole derivatives.
Structure-Activity Relationship (SAR) of Imidazole-Based TRPA1 Antagonists
While detailed SAR studies specifically for 2,4,5-trisubstituted imidazole TRPA1 antagonists are not extensively published, we can infer some general principles from related scaffolds and general medicinal chemistry knowledge.
Key Pharmacophoric Features:
-
Aromatic Rings at C4 and C5: The phenyl groups at the C4 and C5 positions are likely involved in hydrophobic and/or π-π stacking interactions within the binding pocket of the TRPA1 channel. Substitutions on these rings can modulate potency, selectivity, and pharmacokinetic properties.
-
Substituent at C2: The substituent at the C2 position can be varied to explore different interactions with the receptor. Aromatic or heteroaromatic rings at this position can provide additional binding interactions.
-
Substitution on the Imidazole Nitrogen (N1): The N1 position can be substituted to modulate the physicochemical properties of the molecule, such as solubility and membrane permeability.
Hypothetical SAR:
| Position | Modification | Potential Impact |
| C4/C5 Phenyl Rings | Electron-withdrawing or -donating groups | Modulate electronic properties and binding affinity |
| C2 Phenyl Ring | Introduction of polar groups | Improve solubility |
| N1 | Alkylation or acylation | Tune pharmacokinetic properties |
Further SAR exploration would involve synthesizing a library of analogs with systematic variations at these positions and evaluating their activity in the in vitro assays.
In Vivo Evaluation of TRPA1 Antagonists
Promising candidates from in vitro screening are advanced to in vivo models of pain and inflammation to assess their efficacy and pharmacokinetic properties in a whole-animal system.
Protocol: AITC-Induced Nociception Model in Rodents
1. Rationale:
Intraplantar injection of the TRPA1 agonist AITC in rodents elicits a robust and quantifiable nociceptive behavior (flinching or licking of the paw). This model is used to assess the ability of a test compound to block TRPA1-mediated pain in vivo.
2. Materials:
| Reagent/Material | Purpose |
| Male Sprague-Dawley rats or C57BL/6 mice | Animal model |
| AITC solution (in a suitable vehicle, e.g., mineral oil) | Nociceptive stimulus |
| Test compound (formulated for oral or intraperitoneal administration) | Potential analgesic |
| Vehicle control | Negative control |
| Positive control (e.g., a known analgesic) | Assay validation |
| Observation chambers with a mirrored floor | Facilitates observation of paw flinching |
3. Procedure:
-
Acclimation: Place the animals in the observation chambers for at least 30 minutes to acclimate to the environment.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) at a predetermined time before the AITC challenge.
-
AITC Challenge: At the appropriate time point after compound administration, inject a small volume of AITC solution into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the AITC injection, observe the animals for a set period (e.g., 5-10 minutes) and count the number of flinches or the cumulative time spent licking the injected paw.
-
Data Analysis: Compare the nociceptive response in the compound-treated groups to the vehicle-treated group. A significant reduction in flinching or licking behavior indicates analgesic efficacy. Dose-response studies can be conducted to determine the ED₅₀ of the compound.
Conclusion
The development of TRPA1 antagonists from imidazole derivatives represents a promising avenue for the discovery of novel therapeutics for pain and inflammatory conditions. The synthetic accessibility of the imidazole scaffold via the Debus-Radziszewski reaction, coupled with a robust in vitro and in vivo screening cascade, provides a clear path for lead identification and optimization. Future work should focus on detailed SAR studies to refine the potency and selectivity of this chemical class, as well as comprehensive pharmacokinetic and toxicology profiling to identify candidates for clinical development.
References
Application Note: A Streamlined, Regioselective Synthesis of 2-Aryl-5-cyano-1H-imidazole-4-carboxamides
Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions have made it a critical component in numerous therapeutics, including antihypertensive agents like eprosartan and anticancer drugs such as gilteritinib.[1] Specifically, the 2-aryl-5-cyano-1H-imidazole-4-carboxamide core represents a class of compounds with significant potential for further development, owing to its structural complexity and diverse functionalization possibilities. This application note provides a detailed, field-proven protocol for the regioselective synthesis of this valuable scaffold, with a focus on the underlying mechanistic principles that ensure high regioselectivity.
Reaction Overview: A Self-Assisted, Regioselective Pathway
The described synthesis achieves a high degree of regioselectivity through a self-assisted mechanism involving a strategically placed hydroxyl group on one of the aryl substituents. This method offers a direct and efficient route to the desired 2,4,5-trisubstituted imidazole, avoiding the formation of isomeric byproducts.
The overall transformation involves the reaction of a diaminomaleonitrile (DAMN)-based imine with an aromatic aldehyde. The key to the regioselectivity lies in the presence of a 2-hydroxyaryl group on the imine nitrogen, which facilitates a self-catalyzed hydrogen atom shift, guiding the reaction towards the formation of the imidazole ring system over other potential heterocyclic structures.[1][2][3]
Mechanistic Insights: The Role of the 2-Hydroxyaryl Moiety
Computational studies have elucidated the critical role of the ortho-hydroxy group in directing the regiochemical outcome of this synthesis.[2][3][4] The reaction proceeds through a series of steps, beginning with the nucleophilic attack of the enamine-like nitrogen of the DAMN-derived imine onto the carbonyl carbon of the aromatic aldehyde.
The resulting intermediate can, in principle, cyclize to form either a five-membered imidazole precursor or a six-membered dihydropyrazine. However, the presence of the 2-hydroxyaryl group provides an intramolecular proton source, which promotes a diaza-Cope rearrangement that preferentially leads to the imidazole scaffold.[2][4] This intramolecular proton transfer significantly lowers the activation energy for the imidazole-forming pathway, making it the dominant reaction channel.
Below is a diagram illustrating the proposed reaction workflow and the key regioselective step.
Figure 1: Proposed workflow for the regioselective synthesis, highlighting the favored imidazole formation pathway.
Experimental Protocol
This protocol is adapted from a validated method for the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides.[1]
Materials and Equipment
-
Reagents:
-
2-Hydroxybenzylidene imine derivative (starting material)
-
Substituted aromatic aldehyde (1.0-1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and mass spectrometer for product characterization
-
Step-by-Step Synthesis
-
Reaction Setup: To a solution of the 2-hydroxybenzylidene imine (1.0 equivalent) in the chosen anhydrous solvent, add the aromatic aldehyde (1.0-1.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Summary: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the synthesis of a variety of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides.
| Entry | Aromatic Aldehyde (Ar') | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxybenzaldehyde | 24 | 75 | 248-250 |
| 2 | 2-Chlorobenzaldehyde | 24 | 42 | 230-232 |
| 3 | 4-Chlorobenzaldehyde | 24 | 68 | 268-270 |
| 4 | 4-Bromobenzaldehyde | 24 | 72 | 270-272 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 48 | 65 | 260-262 |
Table adapted from data presented in the supporting information of the primary reference.[1]
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of a high-boiling, non-protic solvent is crucial for achieving the desired reaction temperature and preventing unwanted side reactions.
-
Reaction Time: Reaction times can vary depending on the specific aromatic aldehyde used. It is essential to monitor the reaction progress by TLC to determine the optimal reaction time.
-
Purification: Recrystallization is generally sufficient for obtaining a high-purity product. However, for challenging purifications, column chromatography may be necessary.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the regioselective synthesis of 2-aryl-5-cyano-1H-imidazole-4-carboxamides. The key to this regioselectivity is the strategic use of a 2-hydroxyaryl substituent, which directs the reaction pathway towards the desired imidazole product. This methodology offers a valuable tool for medicinal chemists and researchers in the field of drug discovery, enabling the streamlined synthesis of a promising class of heterocyclic compounds.
References
- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Regioselective Synthesis of 2âAryl-5-cyano-1-(2-hydroxyaryl)â1Hâimidazole-4-carboxamides Self-Assisted by a 2âHydroxyaryl Group - ACS Omega - Figshare [figshare.com]
Application Notes & Protocols: The Strategic Role of 4-Cyano-1H-imidazole-5-carboxamide in Modern Fungicide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Core in Agrochemical Defense
The imidazole ring is a privileged scaffold in medicinal and agricultural chemistry, prized for its unique electronic properties and versatile reactivity. In the realm of crop protection, imidazole-based fungicides represent a critical class of compounds for managing a wide spectrum of devastating fungal pathogens.[1][2] Their primary mechanism of action often involves the targeted disruption of fungal-specific biochemical pathways, most notably the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes.[3][4][5] This targeted approach provides a degree of selectivity, safeguarding the host plant while effectively controlling the pathogen.
At the heart of synthesizing many advanced imidazole fungicides lies 4-Cyano-1H-imidazole-5-carboxamide , a highly functionalized intermediate. Its structure, featuring both a nitrile (-C≡N) and a carboxamide (-CONH₂) group, offers multiple reactive handles for chemists to elaborate upon, building the complex molecular architectures required for high efficacy and specificity. This guide provides an in-depth exploration of the properties, synthetic utility, and practical application of this key building block in the development of next-generation fungicides, with a particular focus on the synthesis of Cyazofamid, a prominent oomycete-controlling agent.[6][7]
Physicochemical Properties & Safe Handling of the Core Reagent
Understanding the fundamental properties of this compound is paramount for its effective and safe use in any synthetic protocol.
Key Properties
| Property | Value | Source |
| CAS Number | 5372-23-6 | [8][9] |
| Molecular Formula | C₅H₄N₄O | [8] |
| Molecular Weight | 136.11 g/mol | [8][10] |
| Appearance | White to light yellow crystalline powder | [10] |
| Melting Point | ~278 °C | [10] |
| Purity | ≥ 95% (HPLC) | [10] |
Safety & Handling Precautions
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It can cause skin and serious eye irritation and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[12]
-
Spill & Disposal: In case of a spill, avoid generating dust.[11] Use dry clean-up procedures and place the material into a suitable, labeled container for waste disposal in accordance with local, state, and federal regulations.[11]
Synthetic Strategy: Building Fungicides from the Imidazole Template
The strategic value of this compound lies in its pre-functionalized core, which streamlines the synthetic pathway to complex targets. The nitrile and carboxamide groups can be transformed through various chemical reactions to install the specific pharmacophores required for fungicidal activity.
A prime example is the synthesis of Cyazofamid , a highly effective fungicide used to control oomycete pathogens like Phytophthora infestans (late blight).[6] While the exact industrial synthesis may vary, published routes demonstrate the centrality of a substituted cyano-imidazole core. The overall logic involves building the molecule around this pre-formed ring system.
Caption: Generalized synthetic workflow for Cyazofamid.
This diagram illustrates a multi-step synthesis where a base imidazole ring is first formed, then functionalized with the critical sulfamoyl and cyano groups, and finally chlorinated to yield the active fungicide.[6][13] This modular approach allows for high convergence and yield.
Detailed Protocol: Synthesis of a Key Cyazofamid Precursor
This protocol outlines the N-sulfonylation of a 5-substituted imidazole, a critical step analogous to the functionalization of the core ring in Cyazofamid synthesis. This procedure is adapted from methodologies described in the patent literature.[13]
Reaction: N-sulfonylation of 5-(p-tolyl)-1H-imidazole
Materials & Reagents
-
5-(p-tolyl)-1H-imidazole (1.0 eq)
-
N,N-dimethylsulfamoyl chloride (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (1.5 eq)
-
Ethyl Acetate (EtOAc), anhydrous
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to exclude moisture.
-
Charging the Flask: Under a positive pressure of nitrogen, charge the flask with 5-(p-tolyl)-1H-imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous ethyl acetate to create a stirrable slurry (approx. 10 mL of solvent per gram of imidazole).
-
Addition of Reagent: Begin vigorous stirring. Add N,N-dimethylsulfamoyl chloride (1.2 eq) to the mixture dropwise via syringe over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 77 °C for ethyl acetate) and maintain for 6-8 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material indicates reaction completion.
-
Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Aqueous Work-up: Carefully add deionized water to the reaction mixture to dissolve the potassium carbonate and other inorganic salts. Transfer the entire mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by a saturated brine solution to remove residual water.
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-sulfonated imidazole intermediate.[13]
Characterization
-
Purity Assessment: Analyze the final product purity using High-Performance Liquid Chromatography (HPLC).
-
Structural Verification: Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Biochemical Mechanism of Action
The efficacy of imidazole fungicides, including Cyazofamid, stems from their ability to precisely inhibit vital cellular processes in fungi.
-
Inhibition of Ergosterol Synthesis: Many imidazole fungicides, like prochloraz, act by inhibiting the cytochrome P450-dependent enzyme 14α-demethylase.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol. Without ergosterol, fungal cell membranes lose their structural integrity and fluidity, leading to cell death.[3][4]
-
Mitochondrial Respiration Inhibition: Cyazofamid has a distinct mode of action. It specifically targets the Qi center of the mitochondrial Complex III (also known as Coenzyme Q – cytochrome c reductase).[6] By binding to this site, it blocks the electron transport chain, halting ATP synthesis and leading to a rapid cessation of cellular energy production.
Caption: Mechanism of Cyazofamid inhibiting mitochondrial Complex III.
Conclusion
This compound and its derivatives are not merely reagents; they are foundational pillars in the rational design of modern fungicides. Their inherent reactivity and structural versatility empower chemists to construct sophisticated molecules capable of targeting specific fungal vulnerabilities with high precision. As the agricultural industry continues to face challenges from resistant pathogens, the strategic use of such well-defined chemical building blocks will be more critical than ever in developing effective, sustainable, and safe crop protection solutions. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this invaluable chemical intermediate.
References
- 1. Prochloraz: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyazofamid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound | CAS 5372-23-6 [matrix-fine-chemicals.com]
- 9. This compound | 5372-23-6 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. CN108912052B - Preparation method of cyazofamid - Google Patents [patents.google.com]
Application Note: High-Throughput Screening of 4-Cyano-1H-imidazole-5-carboxamide Derivatives for IMPDH Inhibition
Introduction: The Therapeutic Promise of IMPDH Inhibition
The 4-cyano-1H-imidazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] A key molecular target for derivatives of this scaffold is Inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in cellular metabolism.[3][4][5]
IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP), which are essential for DNA and RNA synthesis, signal transduction, and energy transfer.[6][7][8] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for guanine nucleotides and are particularly dependent on the de novo pathway.[7][9] This dependency makes IMPDH an attractive and well-validated target for developing anticancer, immunosuppressive, and antiviral therapies.[3][4][9][10]
This application note provides a comprehensive, field-proven guide for establishing a robust high-throughput screening (HTS) campaign to identify novel IMPDH inhibitors from a library of this compound derivatives. We will detail the biochemical assay principles, provide step-by-step protocols for primary and secondary screening, and outline a data analysis workflow to ensure the identification of high-quality, validated hits.
The Screening Strategy: A Multi-Stage Approach to Hit Validation
A successful HTS campaign is more than a single experiment; it is a carefully designed cascade of assays to systematically identify and validate true positives while eliminating artifacts.[11] Our approach is designed to maximize efficiency and confidence in the final hit compounds.
Caption: High-Level HTS Workflow for IMPDH Inhibitor Discovery.
Principle of the Primary Biochemical Assay
The primary HTS assay is a biochemical assay that directly measures the enzymatic activity of purified human IMPDH2. The reaction catalyzed by IMPDH produces NADH, which has a distinct absorbance maximum at 340 nm.[12] The rate of NADH production is directly proportional to IMPDH activity. Inhibitors will decrease the rate of this reaction, resulting in a lower absorbance reading.
This spectrophotometric method is robust, cost-effective, and highly amenable to automation in 384-well microplate format, making it ideal for large-scale primary screening.[7]
Caption: IMPDH Catalytic Reaction and Point of Inhibition.
Part I: Biochemical Primary HTS Assay Protocol
This protocol is optimized for a 384-well plate format and automated liquid handlers.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Storage |
| Active Human IMPDH2 Enzyme | Novocib | E-Nov1-100 | -80°C |
| IMP (Inosine 5'-monophosphate) | Sigma-Aldrich | I4625 | -20°C |
| NAD+ (β-Nicotinamide adenine dinucleotide) | Sigma-Aldrich | N7004 | -20°C |
| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 | RT |
| Tris-HCl, pH 8.0 | Thermo Fisher | 15568025 | RT |
| KCl | Sigma-Aldrich | P9333 | RT |
| EDTA | Sigma-Aldrich | E9884 | RT |
| Mycophenolic Acid (MPA) - Positive Control | Sigma-Aldrich | M3536 | -20°C |
| DMSO, ACS Grade | Sigma-Aldrich | D8418 | RT |
| 384-well UV-transparent microplates | Corning | 3679 | RT |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 1 mM DTT. Prepare fresh on the day of the assay.
-
Scientist's Note: DTT is included to maintain a reducing environment, which is critical for the stability and activity of the IMPDH enzyme's catalytic cysteine residue.
-
-
2X Enzyme Solution: Dilute recombinant human IMPDH2 to 400 mU/mL in cold Assay Buffer. Keep on ice.
-
2X Substrate Solution: Prepare a solution containing 300 µM IMP and 500 µM NAD+ in Assay Buffer.
-
Positive Control (MPA): Prepare a 20 µM working solution of Mycophenolic Acid in Assay Buffer containing 2% DMSO. This will yield a 10 µM final concentration.
-
Negative Control: Assay Buffer containing 2% DMSO.
Step-by-Step HTS Protocol
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®), dispense 100 nL of test compounds (from 10 mM DMSO stocks) into the appropriate wells of a 384-well UV-transparent plate. This results in a final assay concentration of 10 µM.
-
Control Dispensing: Add 5 µL of the Positive Control (MPA) solution to designated control wells. Add 5 µL of the Negative Control (2% DMSO) solution to designated control wells.
-
Enzyme Addition: Add 20 µL of the 2X Enzyme Solution to all wells (including compound and control wells).
-
Rationale: This pre-incubation step allows the test compounds to bind to the enzyme target before the reaction is initiated.
-
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Reaction Initiation: Add 25 µL of the 2X Substrate Solution to all wells to start the enzymatic reaction. The final volume in each well is 50 µL.
-
Kinetic Reading: Immediately place the plate into a microplate reader (e.g., BMG PHERAstar) pre-set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30 minutes.
Assay Validation: The Z'-Factor
Before screening the full library, the assay must be validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13][14][15]
Formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Where:
-
σp = Standard deviation of the positive control (MPA).
-
σn = Standard deviation of the negative control (DMSO).
-
μp = Mean of the positive control.
-
μn = Mean of the negative control.
The reaction rates (Vmax, or mOD/min) from the linear portion of the kinetic curves are used for the calculation.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and is highly reliable for HTS.[14][16] |
| 0 to 0.5 | Acceptable | The assay is usable, but may require optimization to reduce variability.[14][17] |
| < 0 | Unacceptable | The assay is not suitable for screening.[14][17] |
A Z'-factor of ≥ 0.7 should be the target for this assay before proceeding to full library screening.
Part II: Data Analysis and Hit Identification
The raw kinetic data from the plate reader must be processed to identify compounds that significantly inhibit IMPDH activity.
Caption: Data Analysis Pipeline for Primary Hit Selection.
Data Normalization
The activity of each compound is expressed as Percent Inhibition, calculated using the reaction rates:
% Inhibition = 100 * ( 1 - ( (Ratecompound - Ratepos) / (Rateneg - Ratepos) ) )
Where:
-
Ratecompound = Reaction rate in the presence of the test compound.
-
Rateneg = Mean reaction rate of the negative controls (0% inhibition).
-
Ratepos = Mean reaction rate of the positive controls (100% inhibition).
Hit Selection Criteria
A primary hit is defined as a compound that meets a predefined activity threshold. A common and robust starting point is:
-
Primary Hit Threshold: % Inhibition ≥ 50%
This threshold strikes a balance between minimizing false negatives and avoiding an unmanageable number of false positives to carry forward. All primary hits must be re-tested and confirmed before proceeding.
Part III: Confirmatory and Secondary Assays
Hits from the primary screen require further validation to confirm their activity and rule out artifacts.[18]
Dose-Response and IC50 Determination
Confirmed hits should be tested in a dose-response format to determine their potency.
Protocol:
-
Perform an 11-point, 1:3 serial dilution of the hit compound, starting from a top concentration of 100 µM.
-
Run the biochemical assay as described in Part I.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).
Orthogonal Assay
An orthogonal assay uses a different detection technology to confirm the compound's activity, ensuring the initial result was not an artifact of the primary assay's format (e.g., optical interference).[19][20][21] A mass spectrometry-based assay that directly measures the conversion of IMP to XMP is an excellent orthogonal method.[22]
Cell-Based Secondary Assay: Proliferation
The ultimate goal is to find compounds that are active in a cellular context. A cell-based assay confirms that the compound can cross the cell membrane and inhibit IMPDH in a physiological environment, leading to an anti-proliferative effect.
Protocol:
-
Cell Seeding: Seed a rapidly proliferating cancer cell line (e.g., K562 leukemia cells) into 96-well plates at a density of 5,000 cells/well.
-
Compound Treatment: Treat the cells with the hit compounds in a dose-response format for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolic activity.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.[23]
A strong correlation between a compound's biochemical IC50 and its cellular GI50 provides high confidence that the observed anti-proliferative effect is due to on-target IMPDH inhibition.
Conclusion
This application note provides a validated, end-to-end workflow for the high-throughput screening of this compound derivatives as IMPDH inhibitors. By following this structured cascade of biochemical and cell-based assays—from primary screening and robust validation to orthogonal confirmation and cellular potency assessment—researchers can efficiently identify and prioritize novel, high-quality hit compounds. This rigorous approach minimizes the pursuit of artifacts and lays a strong foundation for subsequent hit-to-lead and lead optimization campaigns, accelerating the discovery of new therapeutics targeting cancer and immunological disorders.
References
- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. De Novo Guanine Biosynthesis but Not the Riboswitch-Regulated Purine Salvage Pathway Is Required for Staphylococcus aureus Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. assay.dev [assay.dev]
- 18. axxam.com [axxam.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. criver.com [criver.com]
- 21. revvitysignals.com [revvitysignals.com]
- 22. Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reaction products in the synthesis of 4-Cyano-1h-imidazole-5-carboxamide
Welcome to the technical support center for the synthesis of 4-Cyano-1H-imidazole-5-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the complexities of this synthesis, troubleshoot common issues, and optimize your experimental outcomes. This guide is structured to address specific problems you may encounter in the lab, backed by mechanistic insights and established protocols.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the common synthetic route involving the selective hydrolysis of 4,5-dicyanoimidazole.
Q1: My reaction yield is significantly low, and LC-MS analysis shows a major peak corresponding to imidazole-4,5-dicarboxamide. What is causing this over-hydrolysis?
A1: This is a classic case of non-selective or over-hydrolysis, where the reaction conditions are too harsh, causing both nitrile groups to convert to amides, or further hydrolysis of the desired carboxamide product. The selective hydrolysis of one nitrile group on the 4,5-dicyanoimidazole starting material is a kinetically controlled process that is highly sensitive to reaction parameters.
Root Cause Analysis: The conversion of a nitrile to a carboxamide is the first step of hydrolysis.[1] If conditions are too vigorous (e.g., high temperature, extended reaction time, or high base concentration), the reaction proceeds past the desired mono-amide stage to form the diamide or even the dicarboxylic acid.[2][3]
-
Excessive Temperature: A US patent for this synthesis specifies that while the reaction works between 0°C and 100°C, the optimal results are obtained between 25°C and 50°C.[4] Exceeding this range significantly increases the rate of the second hydrolysis, leading to the dicarboxamide byproduct.
-
Prolonged Reaction Time: The same patent notes that keeping the reaction at elevated temperatures for excessive periods leads to the decomposition of both the starting material and the desired product.[4] It is crucial to monitor the reaction to determine the point of maximum product formation before significant side reactions occur.
-
High Base Concentration: While an alkaline medium is necessary, a concentration that is too high can accelerate the second hydrolysis step. The literature suggests that an alkali concentration of approximately 1 N to 2 N is preferred for this synthesis.[4]
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature firmly within the 25-50°C range using a temperature-controlled water bath.
-
Reaction Monitoring: Implement regular in-process controls (IPCs) using TLC or LC-MS every hour to track the disappearance of the starting material and the formation of the product and byproducts. Quench the reaction once the optimal conversion is reached.
-
Optimize Base Concentration: If over-hydrolysis persists, consider reducing the concentration of your alkaline solution (e.g., NaOH) to the lower end of the effective range (approx. 1 N).
Q2: My final product is contaminated with unreacted 4,5-dicyanoimidazole. How can I drive the reaction to completion without generating other impurities?
A2: Observing a significant amount of starting material indicates an incomplete reaction. This typically arises from conditions that are too mild or insufficient reaction time. The key is to find a balance that consumes the starting material without initiating the over-hydrolysis discussed in Q1.
Root Cause Analysis:
-
Insufficient Reagent: Ensure the molar ratio of the alkaline hydrolyzing agent to the 4,5-dicyanoimidazole is correct as per the established protocol.
-
Low Temperature: Operating at the lower end of the temperature range (e.g., room temperature) will slow the reaction rate and may require a much longer reaction time for completion.[4]
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for long enough. Reaction times can vary depending on scale, concentration, and temperature, often requiring several hours.[4]
Corrective Actions:
-
Verify Stoichiometry: Double-check the concentration and volume of your alkaline solution to ensure it is sufficient.
-
Incremental Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-50°C while continuing to monitor closely by LC-MS.
-
Time Course Study: Perform a time course experiment, taking aliquots at set intervals (e.g., every 60 minutes) to determine the optimal reaction time for your specific conditions that maximizes product yield while minimizing byproduct formation.
Q3: I'm having difficulty purifying the product. After neutralization, the precipitate seems amorphous and is hard to filter, and my NMR shows broad peaks.
A3: Purification challenges often stem from the co-precipitation of impurities or the physical nature of the product. This compound is known to precipitate from the aqueous alkaline reaction mixture upon neutralization.[4] If side products like imidazole-4,5-dicarboxamide are present, they can co-precipitate, compromising purity and affecting crystalline structure.
Root Cause Analysis:
-
Co-precipitation of Byproducts: The most likely cause is the presence of the over-hydrolyzed side product, imidazole-4,5-dicarboxamide, which may have similar solubility characteristics.
-
Rate of Precipitation: Rapid neutralization can lead to the formation of fine, amorphous particles that are difficult to handle.
-
Residual Salts: Incomplete washing of the filtered product can leave inorganic salts, which can interfere with subsequent analysis and reactions.
Corrective Actions:
-
Controlled Precipitation: Neutralize the reaction mixture slowly with cooling (e.g., in an ice bath) to encourage the formation of larger, more easily filterable crystals.
-
Recrystallization: The patent literature indicates that the product can be recrystallized from hot water for further purification.[4] This is an excellent step to remove closely related impurities.
-
Thorough Washing: After filtration, wash the crystalline product thoroughly with cold deionized water to remove any residual salts from the neutralization step. Dry the product under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for the selective hydrolysis of one nitrile group in 4,5-dicyanoimidazole?
A: The selective mono-hydrolysis is possible due to the electronic effects of the imidazole ring and the nitrile groups themselves. After the first nitrile is hydrolyzed to a carboxamide group (-CONH₂), the electron-withdrawing nature of the remaining nitrile group is lessened. The carboxamide group is less electron-withdrawing than a nitrile group. This deactivation makes the second nitrile group less electrophilic and therefore less susceptible to nucleophilic attack by hydroxide under controlled conditions.[1][2] The reaction is a fine balance, and pushing the conditions (e.g., with excess heat) will provide enough energy to overcome this deactivation and hydrolyze the second group.
Q: Are there alternative synthetic routes that avoid the challenges of selective hydrolysis?
A: Yes, other routes exist, often starting from diaminomaleonitrile (DAMN).[5][6][7] For instance, one patented method involves reacting DAMN with formamide in the presence of phosphorus oxychloride to generate an intermediate, which then undergoes a ring-closure reaction under alkaline conditions to yield a related compound, 4-amino-5-imidazole carboxamide.[8] While these methods avoid selective hydrolysis, they come with their own set of potential side reactions. For example, reactions starting from DAMN can sometimes lead to the formation of pyrazine derivatives as regioisomeric byproducts instead of the desired imidazoles.[5][6] The choice of synthesis often depends on the availability of starting materials, scalability, and the specific impurity profile that can be tolerated.
Q: What are the best analytical techniques for monitoring this reaction?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress. You can quickly visualize the consumption of the starting material and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides quantitative data on the relative amounts of starting material, product, and any side products. The mass data confirms the identity of each species, allowing you to definitively identify byproducts like imidazole-4,5-dicarboxamide.
-
Proton NMR (¹H NMR): While not ideal for real-time monitoring, it is essential for confirming the structure and purity of the final, isolated product.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Potential Issue with Deviation | Resulting Side Product |
| Temperature | 25 - 50 °C[4] | Too high (> 60 °C) | Over-hydrolysis, Decomposition |
| Too low (< 20 °C) | Sluggish or incomplete reaction | ||
| Base Conc. (NaOH) | ~1 N - 2 N[4] | Too high (> 3 N) | Increased rate of over-hydrolysis |
| Too low (< 0.5 N) | Incomplete reaction | ||
| Reaction Time | Monitor via IPC (Typically 3-6 hours) | Too long | Over-hydrolysis, Decomposition |
| Too short | Incomplete reaction |
Reaction Pathway and Side Reactions
The diagram below illustrates the desired synthetic pathway from 4,5-dicyanoimidazole and the competing side reactions that lead to common impurities under suboptimal conditions.
Caption: Synthetic pathway to this compound and its major side products.
Protocol: Selective Hydrolysis of 4,5-Dicyanoimidazole
This protocol is a self-validating system designed to maximize yield and purity by incorporating critical control points.
Materials:
-
4,5-Dicyanoimidazole
-
Sodium Hydroxide (NaOH), pellets or standardized solution
-
Deionized Water
-
Hydrochloric Acid (HCl), for neutralization
-
Reaction vessel with stirring and temperature control (e.g., water bath)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Preparation of Alkaline Solution: Prepare a 2 N solution of NaOH in deionized water. Causality: This concentration is reported to provide a good reaction rate without aggressively promoting over-hydrolysis.[4]
-
Reaction Setup: In a reaction vessel, suspend 4,5-dicyanoimidazole (1.0 eq) in the 2 N NaOH solution. Use enough solution to ensure effective stirring.
-
Controlled Reaction: Heat the mixture to 40°C with vigorous stirring. Self-Validation: Maintaining this temperature is critical. Use a calibrated thermometer and a controlled water bath.
-
In-Process Monitoring (IPC): After one hour, and every hour thereafter, withdraw a small aliquot of the reaction mixture. Neutralize it and extract with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or LC-MS to monitor the ratio of starting material to product.
-
Reaction Quench: When IPC shows that the starting material is consumed to an acceptable level (e.g., >95%) and the formation of imidazole-4,5-dicarboxamide is minimal, stop heating and cool the reaction vessel in an ice-water bath.
-
Product Precipitation: While cooling and stirring, slowly add a solution of HCl (e.g., 6 N) dropwise to neutralize the mixture to a pH of ~7. Causality: Slow addition promotes the formation of larger crystals, which are easier to filter and wash. A white to off-white precipitate of the desired product should form.[4]
-
Isolation: Age the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with several portions of cold deionized water to remove inorganic salts. For very high purity, the product can be recrystallized from hot water.[4]
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 5. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazole Synthesis
Welcome to the technical support center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions. The content is structured in a problem-oriented, question-and-answer format to directly address the challenges you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common hurdles in imidazole synthesis, from low yields to purification difficulties. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low or the reaction fails entirely. What are the primary causes and how can I improve it?
Low yields in imidazole synthesis, especially in classic multicomponent reactions like the Debus-Radziszewski synthesis, are a frequent challenge.[1][2] The root cause often lies in one of several key areas:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that dictates reaction rate and selectivity.[1]
-
Causality: Insufficient heat may fail to overcome the activation energy for the initial condensation steps. Conversely, excessive heat can lead to the decomposition of starting materials (especially aldehydes) or promote side reactions, ultimately lowering the yield.[1][2] For instance, in certain catalyst-free systems, temperatures above 90°C can weaken the hydrogen-bonding interactions that activate reactants, leading to a decrease in yield.[3]
-
Solution: Systematically screen a range of temperatures. Start with established literature conditions and adjust in 10-20°C increments. Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that maximizes product formation while minimizing byproduct generation.
-
-
Incorrect Stoichiometry & Reagent Purity: The ratio of reactants is crucial, particularly the source of ammonia.
-
Causality: In the Debus-Radziszewski reaction, a competing pathway is the formation of oxazole byproducts.[1] This occurs when the dicarbonyl compound reacts with the aldehyde before the diimine intermediate can form. Using a large excess of an ammonia source (like ammonium acetate) favors the formation of the necessary diimine intermediate, steering the reaction toward the desired imidazole product.[1] The purity of reagents, especially glyoxal and aldehydes which can polymerize or oxidize, is also paramount.[1]
-
Solution: Use a significant molar excess of the ammonia source (5-10 equivalents of ammonium acetate is common).[4] Ensure the purity of all starting materials before beginning the reaction. Consider adding the aldehyde slowly to the mixture of the dicarbonyl and ammonia source to maintain a low concentration and favor the correct reaction pathway.[1]
-
-
Inefficient Catalysis or Reaction Medium: The choice of catalyst and solvent can dramatically impact reaction efficiency.[5]
-
Causality: Many modern imidazole syntheses rely on catalysts (e.g., Lewis acids, metal complexes, or heterogeneous catalysts) to improve yields and shorten reaction times.[6][7][8] The solvent influences reactant solubility, stabilizes intermediates, and can participate in the reaction mechanism.[5] Polar aprotic solvents like DMF or DMSO are often effective, while greener alternatives like glycerol have also shown great promise.[3][9]
-
Solution: If using a classic, uncatalyzed method, consider introducing a catalyst. Recent literature highlights catalysts like silica-supported ferric chloride (FeCl₃/SiO₂) which can significantly improve yields under solvent-free conditions.[4] Screen different solvents to find one that provides good solubility for all reactants and facilitates the reaction.
-
Q2: I am observing significant side product formation. How can I identify and suppress these impurities?
Side product formation compromises both yield and purity. The most common culprits depend on the specific synthetic route employed.
-
For Debus-Radziszewski & Related Syntheses:
-
Common Side Product: Oxazoles.[1]
-
Identification: These can often be identified by LC-MS, as they will have a different molecular weight than the desired imidazole.
-
Suppression Strategy: As mentioned in Q1, the primary strategy is to use a large excess of ammonia or ammonium acetate.[1] This ensures the dicarbonyl compound preferentially forms a diimine intermediate rather than reacting with the aldehyde to form an oxazole precursor. Maintaining alkaline conditions can also help suppress this side reaction.[1]
-
-
For N-Alkylation of Imidazoles:
-
Common Side Product: Dialkylated imidazolium salts.[9]
-
Identification: The dialkylated product will have a higher molecular weight and be significantly more polar than the mono-alkylated product. This is easily observed by TLC (lower Rf value) and LC-MS.
-
Suppression Strategy: Use a slight excess of the imidazole starting material (1.1-1.2 equivalents) relative to the alkylating agent.[9] Add the alkylating agent slowly or dropwise to the reaction mixture to avoid a high local concentration, which favors dialkylation.[9] Monitor the reaction closely and stop it once the starting imidazole is consumed.[9]
-
Q3: My reaction seems to stall or is incomplete, even after extended reaction times. What should I investigate?
A stalled reaction points to an issue with reactivity, stability, or reaction equilibrium.
-
Incomplete Deprotonation (for N-alkylation/acylation):
-
Causality: The nucleophilicity of the imidazole nitrogen is greatly enhanced upon deprotonation. If the base used is not strong enough to completely deprotonate the imidazole, the reaction rate will be slow, and the reaction may not go to completion.[9]
-
Solution: Evaluate your base and solvent system. For less reactive imidazoles, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (THF, DMF) is necessary for complete deprotonation.[9] For more reactive systems, weaker bases like K₂CO₃ or Cs₂CO₃ may suffice.[9]
-
-
Reagent Decomposition:
-
Causality: Aldehydes, in particular, can be unstable under prolonged heating or in the presence of strong acids or bases, leading to decomposition or polymerization.
-
Solution: Re-evaluate the reaction temperature and time. Monitor the disappearance of the limiting starting material by TLC.[1] If decomposition is suspected, consider a lower reaction temperature for a longer period or explore alternative, more robust reaction conditions, such as microwave-assisted synthesis, which can dramatically reduce reaction times.[10][11][12]
-
-
Use of Modern Energy Sources:
-
Causality: Conventional heating can be slow and inefficient. Alternative energy sources can provide more uniform and rapid heating, often leading to higher conversion rates.
-
Solution: Explore microwave-assisted synthesis or ultrasound irradiation.[10][13] These techniques can significantly accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[10][11][14]
-
Q4: I have successfully formed my product, but I am struggling with its isolation and purification. What are the best practices?
Imidazole derivatives can be challenging to purify due to their basic nature and polarity.
-
Problem: Tailing on Silica Gel Chromatography.
-
Causality: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing and poor separation.[15]
-
Solution: Add a basic modifier to your mobile phase. Incorporating 0.1-1% triethylamine or pyridine into the eluent will neutralize the acidic sites on the silica, leading to much sharper peaks and improved resolution.[15] Alternatively, consider using a different stationary phase like neutral or basic alumina, which is less acidic and often provides better separation for basic compounds.[15]
-
-
Problem: Low Recovery Yield After Purification.
-
Causality: Product may be lost during aqueous workups if its solubility properties are not well understood, or it may be difficult to separate from unreacted starting materials or byproducts with similar polarity.[1]
-
Solution - Acid-Base Extraction: This is a powerful technique for separating basic imidazole products from neutral or acidic impurities.[15]
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, leaving neutral impurities behind.[15]
-
Separate the aqueous layer, cool it in an ice bath, and carefully neutralize it with a base (e.g., 1 M NaOH) to precipitate the purified imidazole.[15]
-
If the product is still soluble, it can be back-extracted into a fresh portion of organic solvent.[15]
-
-
-
Problem: Difficulty Removing Unreacted Imidazole Starting Material.
-
Causality: Unreacted imidazole can have similar polarity to the desired product, making chromatographic separation difficult.[16]
-
Solution: An acid wash during the workup is highly effective. As described above, the unreacted basic imidazole will be protonated and extracted into the aqueous phase, separating it from a less basic N-substituted product.[16]
-
Part 2: Data & Protocols
Table 1: General Optimization Parameters for Debus-Radziszewski Synthesis
| Parameter | Range / Options | Rationale & Key Considerations |
| Ammonia Source | Ammonium Acetate, NH₄OH | Ammonium acetate is most common; use a large molar excess (5-10 eq.) to favor diimine formation and suppress oxazole byproducts.[1][4] |
| Solvent | Acetic Acid, Ethanol, DMF, DMSO, Glycerol, Solvent-free | Acetic acid is traditional. Polar aprotic solvents (DMF, DMSO) can improve solubility.[5] Green options like glycerol or solvent-free conditions under heat are highly effective.[3][4] |
| Temperature | Room Temp to 120°C (Conventional) Up to 180°C (Microwave) | Must be optimized. Excessive heat can degrade reactants.[1][2] Microwave heating allows for higher temperatures over shorter times, often improving yields.[14] |
| Catalyst | None (classic), Lewis Acids (e.g., FeCl₃/SiO₂), Mineral Acids | While often run catalyst-free, modern methods show that catalysts can dramatically improve reaction rates and yields.[4][6][7] |
| Reaction Time | 1 - 24 hours (Conventional) 2 - 15 minutes (Microwave) | Monitor by TLC to determine endpoint.[17] Microwave irradiation drastically reduces reaction time.[14][18] |
Experimental Protocol: Baseline for a Three-Component Imidazole Synthesis
This protocol provides a starting point for the synthesis of a 2,4,5-trisubstituted imidazole using a modern, efficient method.
-
Reagent Setup: To a microwave reaction vessel, add the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a suitable catalyst, such as silica-supported ferric chloride (e.g., 20 mg).[4]
-
Reaction Execution:
-
Microwave Method: Seal the vessel and heat in a microwave reactor to 120-150°C for 5-10 minutes.[14][18]
-
Conventional Method: If a microwave is unavailable, heat the mixture at 100°C under solvent-free conditions or in a minimal amount of a high-boiling solvent like glycerol, and monitor by TLC.[3][4]
-
-
Work-up: After cooling, add water to the reaction mixture and extract with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine added to the mobile phase to prevent tailing.[15]
Part 3: Diagrams & Workflows
General Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve issues of low product yield in imidazole synthesis.
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Key Mechanistic Steps in Debus-Radziszewski Synthesis
This diagram illustrates the critical initial steps of the reaction, highlighting the branch point that can lead to either the desired imidazole or an unwanted oxazole byproduct.
Caption: Competing pathways for imidazole vs. oxazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Recent progress in the catalytic synthesis of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Microwave Assisted Synthesis of Imidazoles - A Review | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 4-Cyano-1H-imidazole-5-carboxamide
Welcome to the technical support guide for the purification of 4-Cyano-1H-imidazole-5-carboxamide (CAS No: 5372-23-6) via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to optimize this critical purification step.
Introduction to the Compound
This compound is a vital heterocyclic compound, often serving as a key building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other therapeutic agents[1]. Achieving high purity is paramount for subsequent synthetic steps and biological assays. Recrystallization is a powerful and efficient technique for this purpose, leveraging the compound's differential solubility at varying temperatures[2]. A US patent indicates that the compound is sparingly soluble in cold water but soluble in hot water, making water an excellent solvent choice for recrystallization[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5372-23-6 | [1][4] |
| Molecular Formula | C₅H₄N₄O | [1][4] |
| Molecular Weight | 136.11 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~278 °C |[1] |
Core Experimental Protocol: Recrystallization from Water
This protocol outlines the standard procedure for recrystallizing this compound. The underlying principle is that the desired compound and any impurities are dissolved in a minimum amount of hot solvent, and as the solution cools, the decreased solubility of the target compound causes it to crystallize, leaving the impurities behind in the solution (mother liquor)[2][5].
Caption: Standard workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Question: My final yield is disappointingly low. What are the common causes and how can I improve it?
Answer: Low yield is one of the most frequent issues in recrystallization. The loss of product can occur at several stages. Here’s a breakdown of the likely causes and their solutions:
-
Using Excessive Solvent: This is the most common error[6][7]. The goal is to create a saturated solution at high temperature. Adding too much solvent means that a significant amount of your product will remain dissolved even after cooling, drastically reducing recovery[5][8].
-
Solution: Add the hot solvent in small portions to the crude solid, waiting for it to dissolve before adding more. If you've already added too much, carefully evaporate some of the solvent to reduce the volume and attempt the crystallization again[6].
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel, leading to significant loss.
-
Solution: Use a pre-heated filter funnel and flask for the hot filtration step. Perform this step as quickly as possible. If crystals do form, you can try washing them through with a small amount of hot solvent.
-
-
Incomplete Precipitation: The solubility of your compound, while low in cold solvent, is not zero. Some product will always be lost to the mother liquor[5].
-
Solution: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath for at least 30 minutes. This will lower the solubility further and maximize crystal formation.
-
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that isn't ice-cold will redissolve some of your purified product[5].
-
Solution: Always use a minimal amount of ice-cold solvent for the wash step. The goal is only to rinse away the impurity-laden mother liquor clinging to the crystal surfaces.
-
Question: My compound separated as an oil instead of forming crystals. What is "oiling out" and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase[9]. This happens when the supersaturated solution is cooled to a temperature above the melting point of the solute in the solvent system, or when the concentration of dissolved solute is so high that it exceeds its miscibility limit[9][10][11]. High levels of impurities can also depress the melting point and promote oiling out[6][10].
-
Immediate Solutions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (10-20%) more hot solvent to lower the saturation point[6][10].
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation instead of phase separation[6][12].
-
-
If Oiling Persists:
-
Induce Crystallization Above the Oiling Temperature: Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) at a temperature just above where the oiling occurred on your previous attempt[6].
-
Consider a Different Solvent System: Oiling out can be a sign that the chosen solvent is not ideal. While water is generally effective for this compound, a mixed-solvent system might be necessary if impurities are interfering. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" solvent (or "antisolvent," in which it is poorly soluble) until the solution becomes turbid, then heating to clarify and cooling slowly[13].
-
Caption: A decision tree for common recrystallization problems.
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: This is typically due to either using far too much solvent or the formation of a stable supersaturated solution[5][6]. A supersaturated solution contains more dissolved solute than it theoretically should at that temperature and requires a nucleation event to initiate crystallization.
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth[5][6].
-
Seeding: If you have a small amount of the pure compound, add a tiny crystal to the supersaturated solution. This "seed crystal" provides a template onto which other molecules can deposit, starting the crystallization process[5][6].
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and attempt the nucleation techniques. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely or oil out.
Frequently Asked Questions (FAQs)
Question: How do I choose the right solvent if I don't want to use water?
Answer: Solvent selection is the most critical variable in recrystallization[14]. The ideal solvent should exhibit a steep solubility curve for your compound: high solubility at high temperatures and low solubility at low temperatures[2][13][15].
Table 2: Key Principles for Recrystallization Solvent Selection
| Principle | Rationale |
|---|---|
| High Solute Solubility at Boiling Point | Ensures the compound can be fully dissolved in a manageable volume of solvent. |
| Low Solute Solubility at Cold Temperatures | Maximizes the recovery of the crystallized product upon cooling[2][13]. |
| Impurities are either highly soluble or insoluble | Highly soluble impurities remain in the mother liquor, while insoluble ones can be removed by hot filtration[13][15]. |
| Solvent is Chemically Inert | The solvent must not react with the compound being purified[15]. |
| Volatility | The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying[13]. |
To test alternative solvents, place a small amount of your crude compound (~50 mg) in a test tube and add the potential solvent (~0.5 mL) dropwise. Observe its solubility at room temperature and then upon heating[13].
Question: How can I confirm the purity of my recrystallized product?
Answer: Several analytical techniques can be used to assess the purity of your final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value (~278 °C)[1].
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify purity. A pure sample should ideally show a single peak. The area percentage of the main peak can be used to determine purity (e.g., >95%)[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and reveal the presence of any impurities that contain NMR-active nuclei[16]. The absence of signals corresponding to starting materials or side-products is a strong indicator of purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 4. This compound | CAS 5372-23-6 [matrix-fine-chemicals.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
- 8. homework.study.com [homework.study.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. pubs.acs.org [pubs.acs.org]
Stability of 4-Cyano-1h-imidazole-5-carboxamide in different solvents
Technical Support Center: 4-Cyano-1H-imidazole-5-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful use of this compound in your research and development projects. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule, safety data, and established best practices in the field.
I. Quick Reference: Compound Profile
Before delving into stability and handling specifics, here is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₄O | [1] |
| Molecular Weight | 136.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 278 °C | [1] |
| Purity (Typical) | ≥ 95% (HPLC) | [1] |
| CAS Number | 5372-23-6 | [1] |
II. Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the recommended storage conditions for this compound?
To maintain the integrity and purity of the compound, it is recommended to store it at 2 - 8 °C in a tightly sealed container.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric components.[2] It is also crucial to protect the compound from light.[2]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[2] If there is a risk of generating dust, handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[2][3]
Q3: What materials are incompatible with this compound?
You should avoid contact with strong acids and strong oxidizing agents, as these can lead to vigorous reactions and degradation of the compound.[2]
Solubility and Solution Preparation
Q4: What solvents can I use to dissolve this compound?
Based on available data, the solubility of this compound is limited in many common solvents. It is reported to be sparingly soluble in DMSO and slightly soluble in methanol and water, often requiring sonication to aid dissolution.[4] One source indicates that it is sparingly soluble in cold water but has better solubility in hot water.[5]
Q5: I am having trouble dissolving the compound. What can I do?
If you are experiencing difficulty with dissolution, consider the following:
-
Sonication: As suggested by some suppliers, using an ultrasonic bath can help break up solid particles and enhance dissolution.[4]
-
Gentle Warming: For aqueous solutions, gentle warming may improve solubility, as indicated by its higher solubility in hot water.[5] However, be cautious, as excessive heat can promote degradation.
-
pH Adjustment: The imidazole ring contains basic nitrogen atoms, and the overall solubility may be pH-dependent. Cautious adjustment of pH might improve solubility, but this should be done with care as it can also affect stability.
-
Co-solvents: If working with aqueous buffers, the addition of a small percentage of an organic co-solvent like DMSO or ethanol might be necessary. Always perform a small-scale test to ensure compatibility and stability.
Q6: How stable are solutions of this compound?
The stability of the compound in solution is not well-documented in publicly available literature and will depend on the solvent, pH, temperature, and light exposure. The imidazole moiety, in general, can be susceptible to oxidation and photodegradation.[6] The carboxamide and cyano groups can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[5] It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C or -80°C and protect them from light.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Poor Results in Biological Assays
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Protocol: Prepare a fresh stock solution in a suitable solvent (e.g., DMSO). Analyze this solution by HPLC-UV to establish a baseline purity profile and retention time.
-
Rationale: This ensures that your starting material is of high quality and provides a reference for comparison.
-
-
Evaluate Stability in Assay Buffer:
-
Protocol: Spike a known concentration of the compound into your cell culture medium or assay buffer. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC-UV.
-
Rationale: This will reveal if the compound is degrading over the course of your experiment. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.
-
-
Investigate Potential for Oxidation:
-
Protocol: If your assay medium is prone to generating reactive oxygen species, consider preparing it with de-gassed buffers or adding a mild antioxidant (if compatible with your assay).
-
Rationale: Imidazole rings can be susceptible to oxidation.[6]
-
Workflow for Stability Assessment:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Appearance of Extra Peaks in HPLC Analysis Over Time
Possible Cause: Chemical degradation of this compound.
Potential Degradation Pathways:
-
Hydrolysis: Under strongly acidic or basic conditions, the cyano (-CN) group can be hydrolyzed to a carboxylic acid, and the carboxamide (-CONH₂) group can be hydrolyzed to a carboxylic acid. A patent for a related synthesis notes the hydrolysis of a cyano group on the imidazole ring in a strongly alkaline solution.[5]
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened products or other modifications.[6]
-
Photodegradation: Exposure to UV or high-intensity light may cause degradation.[6]
Investigative Protocol:
-
Systematic Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves exposing the compound to various stress conditions:
-
Acidic: e.g., 0.1 M HCl at a controlled temperature.
-
Basic: e.g., 0.1 M NaOH at a controlled temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: Heating the solid compound or a solution.
-
Photolytic: Exposing a solution to UV light.
-
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as HPLC-UV/MS. Mass spectrometry (MS) is crucial for identifying the mass of the degradation products, which can help in elucidating their structures.
Potential Degradation Pathway Diagram:
Caption: Potential degradation pathways for the compound.
IV. References
-
Safety Data Sheet for a related compound, Imidazole-4-carboxaldehyde. Thermo Fisher Scientific. (2024).
-
Safety Data Sheet for a related compound, 5-Amino-1H-imidazole-4-carboxamide monohydrochloride. Thermo Fisher Scientific. (2025).
-
5-Cyano-1H-imidazole-4-carboxamide Product Page. Chem-Impex.
-
4-Amino-5-imidazole Carboxamide Hydrochloride Product Page. Chemical Bull Pvt. Ltd.
-
5-Aminoimidazole-4-carboxamide PubChem Entry. National Center for Biotechnology Information.
-
5-Cyano-1H-imidazole-4-carboxamide Product Page. Tokyo Chemical Industry Co., Ltd.
-
Chemical Safety Data Sheet for a related compound, 5-Hydroxy-1H-imidazole-4-carboxamide. ChemicalBook.
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. (2022).
-
5-Cyano-1H-imidazole-4-carboxamide Product Page. TCI Chemicals.
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. (2012).
-
5-Amino-4-cyano-N-methyl-1H-imidazole-1-carboxamide Product Page. Pharmaffiliates.
-
US Patent 3468901A: 4-cyanoimidazole-5-carboxamide. Google Patents.
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. (2019).
-
4-cyano-1-methyl-1H-imidazole-5-carboxylic acid Product Page. Sigma-Aldrich.
-
4-cyano-1H-imidazole-5-carboxylic acid PubChem Entry. National Center for Biotechnology Information.
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. (2022).
-
C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. (2022).
-
Degradation Pathway Review. Semantic Scholar.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Preventing 1,2-Dihydropyrazine Byproduct Formation
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the formation of 1,2-dihydropyrazine byproducts. This resource is designed to be a practical tool, offering troubleshooting advice and frequently asked questions to address the specific challenges encountered during experimental work. My goal is to equip you with the foundational knowledge and actionable protocols necessary to ensure the integrity and purity of your target compounds.
Section 1: Understanding the Problem - The Chemistry of 1,2-Dihydropyrazine Formation
Before delving into preventative measures, it is crucial to understand the underlying chemical mechanisms that lead to the formation of 1,2-dihydropyrazine and its subsequent oxidation to pyrazine. These heterocyclic compounds often arise as undesired byproducts in reactions involving amines and carbonyl compounds, most notably through the Maillard reaction.[1][2][3]
The formation pathway generally involves the condensation of two α-aminocarbonyl compounds to form a dihydropyrazine intermediate.[4] This intermediate is often unstable and can readily oxidize to the aromatic pyrazine.[4] The substituents on the final pyrazine ring are influenced by the nature of the starting materials, including the incorporation of Strecker aldehydes.[4][5]
dot
Caption: General pathway of 1,2-dihydropyrazine and pyrazine formation.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in your experiments.
Q1: My reaction is producing a significant amount of a colored, aromatic byproduct that I suspect is a pyrazine. How can I confirm its identity and what are the immediate steps to mitigate its formation?
A1:
Initial Identification: The first step is to confirm the identity of the byproduct. Common analytical techniques for identifying pyrazine derivatives include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile pyrazines, providing both retention time and mass spectral data for identification.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Suitable for a broader range of pyrazine polarities. A C18 reversed-phase column is a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the aromatic pyrazine ring and its substituents.
Immediate Mitigation Strategies: Once confirmed, consider these immediate adjustments to your reaction conditions:
-
Temperature Reduction: Pyrazine formation is often accelerated at higher temperatures.[7] If your desired reaction can proceed at a lower temperature, this is the most straightforward parameter to adjust.
-
pH Control: The rate of the Maillard reaction, a primary source of pyrazines, is pH-dependent.[2] Acidic conditions (low pH) can decrease the initial condensation step by protonating the amino group, reducing its nucleophilicity.[2] Conversely, highly alkaline conditions can also influence reaction pathways.[8] Experiment with buffering your reaction mixture to a slightly acidic or neutral pH.
-
Exclusion of Oxygen: The conversion of the 1,2-dihydropyrazine intermediate to the final pyrazine product is an oxidation step.[4] Running your reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of the aromatic byproduct.
Q2: I am working with a reaction involving primary amines and dicarbonyl compounds and consistently observe low yields of my target molecule due to pyrazine formation. How can I optimize my reaction to favor my desired product?
A2:
Reaction Parameter Optimization: Beyond the immediate steps, a more systematic optimization of your reaction parameters is necessary:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest effective temperature for the desired reaction. | Pyrazine formation is highly temperature-dependent; lower temperatures slow down this side reaction.[7] |
| pH | Buffer the reaction to a slightly acidic pH (e.g., 5-6). | Reduces the nucleophilicity of the amine, disfavoring the initial condensation step of pyrazine formation.[2] |
| Solvent | Use aprotic solvents if compatible with your reaction. | The presence of water can influence Maillard reaction pathways.[5] |
| Concentration | Use the lowest effective concentration of reactants. | Higher concentrations can increase the rate of bimolecular side reactions leading to pyrazines. |
| Reaction Time | Monitor the reaction progress closely and stop it as soon as the desired product is formed. | Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. |
Reagent and Catalyst Selection:
-
Protecting Groups: If the amine is not the reactive center for your desired transformation, consider using a suitable protecting group to prevent its participation in pyrazine formation.
-
Catalyst Choice: Certain metal catalysts can influence reaction pathways. For instance, some manganese pincer complexes have been shown to catalyze the synthesis of pyrazines from 2-aminoalcohols.[9] Conversely, other catalysts might suppress these side reactions.[10][11] A thorough literature search for catalysts compatible with your specific reaction is recommended.
Q3: I have already synthesized my product, but it is contaminated with 1,2-dihydropyrazine and/or pyrazine byproducts. What are the most effective purification techniques to remove these impurities?
A3:
The choice of purification method will depend on the physical and chemical properties of your desired compound and the pyrazine impurities.
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities.[12][13]
-
Normal-Phase Silica Gel Chromatography: Pyrazines are generally less polar than their dihyropyrazine precursors. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can effectively separate these compounds.[13]
-
Reversed-Phase Chromatography: If your target compound is significantly more or less polar than the pyrazine byproducts, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a viable option.[14]
-
-
Crystallization/Recrystallization: If your target compound is a solid and has different solubility properties than the pyrazine impurities, crystallization can be a highly effective purification method.[12][15][16] The key is to find a solvent in which your desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution.[17]
-
Distillation: For volatile liquid products contaminated with volatile pyrazines, fractional distillation can be used to separate the components based on their boiling points.[12][16]
-
Acid-Base Extraction: Pyrazines are weakly basic.[18][19] If your target compound is neutral or acidic, you can perform a liquid-liquid extraction with a dilute aqueous acid to protonate and extract the pyrazine into the aqueous layer. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can isolate the pyrazine if needed.
Section 3: Frequently Asked Questions (FAQs)
Q1: Are there any specific classes of reactants that are more prone to forming 1,2-dihydropyrazine byproducts?
A1: Yes, reactions involving α-dicarbonyl compounds and primary amines, particularly amino acids, are highly susceptible to forming pyrazine byproducts, primarily through the Maillard reaction.[1][2] The Strecker degradation of amino acids in the presence of dicarbonyls generates α-aminoketones, which are key intermediates in pyrazine formation.[3]
Q2: Can I use antioxidants to prevent the oxidation of 1,2-dihydropyrazine to pyrazine?
A2: While theoretically possible, the addition of antioxidants can complicate the reaction mixture and may interfere with your desired reaction. A more robust approach is to prevent the formation of the dihydropyrazine precursor in the first place by controlling the reaction conditions (temperature, pH) and excluding oxygen by working under an inert atmosphere.
Q3: How does the structure of the starting amine and carbonyl compound affect the type of pyrazine byproduct formed?
A3: The structure of the reactants directly influences the substitution pattern on the resulting pyrazine ring. The substituents can arise from the incorporation of Strecker aldehydes derived from the amino acids or from aldol condensation products of the carbonyl compounds.[4][5] For instance, different amino acids will lead to different alkyl-substituted pyrazines.[7]
dot
Caption: A logical workflow for addressing 1,2-dihydropyrazine byproduct issues.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Minimizing Pyrazine Formation in a Reaction between an Amine and a Carbonyl Compound
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound and a suitable aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
pH Adjustment (if applicable):
-
If the reaction is to be performed in a protic solvent or if acidic/basic impurities are a concern, consider adding a non-nucleophilic buffer to maintain a slightly acidic to neutral pH.
-
-
Reagent Addition:
-
Dissolve the amine in the chosen anhydrous solvent in a separate flask under an inert atmosphere.
-
Add the amine solution to the carbonyl solution dropwise at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.
-
-
Temperature Control:
-
Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate for the desired transformation. Use an oil bath or a cryocooler for precise temperature control.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction at a low temperature.
-
Proceed with an appropriate aqueous work-up, potentially including an acidic wash to remove any trace pyrazine byproducts, as described in the purification section.
-
References
- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. benchchem.com [benchchem.com]
- 14. Impurity profiling of l-asparagine monohydrate by ion pair chromatography applying low wavelength UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. ijddr.in [ijddr.in]
- 18. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 19. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial 4-Cyano-1h-imidazole-5-carboxamide
Welcome to the technical support center for 4-Cyano-1H-imidazole-5-carboxamide (CICA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and handling of commercial CICA. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the successful progression of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial batches of this compound?
A1: Commercial this compound (CICA) typically contains impurities originating from its synthetic route and potential degradation. The most common impurities are process-related, arising from the starting materials and intermediates. The two primary synthetic pathways to CICA are from diaminomaleonitrile (DAMN) or through the hydrolysis of 4,5-dicyanoimidazole.
Common Process-Related Impurities:
-
From Diaminomaleonitrile (DAMN) Synthesis:
-
Unreacted Diaminomaleonitrile (DAMN): The presence of the starting material is a common impurity if the reaction does not go to completion.
-
N-formyl-2,3-diaminomaleonitrile: An incompletely cyclized intermediate.
-
Pyrazine Derivatives: DAMN can undergo self-condensation, leading to the formation of various substituted pyrazines as byproducts.[1]
-
Polymeric Materials: DAMN is known to undergo thermal polymerization, which can result in insoluble, often dark-colored, polymeric impurities.[1]
-
-
From 4,5-Dicyanoimidazole Hydrolysis:
-
Unreacted 4,5-Dicyanoimidazole: Incomplete hydrolysis will leave the starting material in the final product.
-
Potential Degradation Products:
-
5-Amino-1H-imidazole-4-carboxamide: This can be a related impurity, sometimes seen in the context of similar imidazole carboxamide-containing active pharmaceutical ingredients.[2][3]
-
Hydrolysis Products: The carboxamide and cyano groups are susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Oxidation Products: The imidazole ring can be susceptible to oxidation.[4]
Other Considerations:
-
Moisture: Water content is a critical parameter, and some suppliers explicitly state that moisture is considered an impurity.[5]
Q2: My batch of CICA has a slight yellow to brown discoloration. Is this normal, and will it affect my experiment?
A2: A white to light yellow crystalline powder is the typical appearance of CICA.[6] A noticeable yellow or brownish tint can indicate the presence of impurities, often arising from the polymerization of the starting material, diaminomaleonitrile (DAMN), or the formation of other colored byproducts during synthesis.[1]
The impact on your experiment depends on the nature and concentration of these impurities. For applications requiring high purity, such as in late-stage drug development or sensitive biological assays, even minor impurities can have significant effects. It is crucial to characterize the purity of the batch using analytical techniques like HPLC to determine if it meets the requirements of your specific application.
Q3: The purity of my CICA is listed as ≥95% by HPLC. What does this mean for the remaining ≤5%?
A3: A purity of ≥95% by HPLC indicates that the main component, this compound, constitutes at least 95% of the total detectable material by this method.[6] The remaining percentage is composed of the impurities discussed in Q1. For many research applications, a purity of 95% is acceptable. However, for more stringent applications like reference standard preparation or in vivo studies, a higher purity grade (e.g., >98% or >99%) is recommended. It is best practice to run your own analytical characterization to confirm the purity and identify the major impurities present.
Troubleshooting Guides
Problem 1: Unexpected Peaks in HPLC Analysis
You are performing an HPLC analysis of your commercial CICA and observe several unexpected peaks in addition to the main product peak.
Possible Causes and Solutions:
-
Process-Related Impurities: As detailed in the FAQs, these are the most likely culprits.
-
Identification: If you have access to reference standards for potential impurities (e.g., DAMN, 4,5-dicyanoimidazole), you can confirm their presence by comparing retention times. If standards are unavailable, techniques like LC-MS can be used to obtain mass-to-charge ratios of the impurity peaks, which can help in their identification.
-
Mitigation: If the impurity levels are unacceptably high, you may need to purify the CICA. Recrystallization from a suitable solvent is a common and effective method for removing many process-related impurities.
-
-
Degradation of CICA: The compound may have degraded due to improper storage or handling.
-
Investigation: Review the storage conditions of your CICA. It should be stored in a cool, dry, and dark place. Exposure to high temperatures, humidity, or light can accelerate degradation. A forced degradation study, where the sample is intentionally exposed to stress conditions (acid, base, oxidation, heat, light), can help to identify potential degradation products and their corresponding HPLC peaks.
-
Prevention: Always store CICA according to the manufacturer's recommendations. Prepare solutions fresh and avoid long-term storage of solutions unless their stability has been established.
-
-
Contamination: The sample or the HPLC system may be contaminated.
-
Troubleshooting: Run a blank injection (solvent only) to check for system contamination. Ensure that all glassware and equipment used for sample preparation are scrupulously clean.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on the specific instrument and impurities being analyzed.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the CICA reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the commercial CICA sample in the diluent at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or an alternative wavelength determined by UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity can be assessed by area percentage calculation.
Visualizations
Diagram 1: Synthetic Routes and Potential Impurities
Caption: Synthetic pathways to CICA and sources of impurities.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for HPLC analysis of CICA.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Cyano-1H-imidazole-4-carboxamide | 5372-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
Degradation pathways of 4-Cyano-1h-imidazole-5-carboxamide under acidic/basic conditions
Welcome to the technical support guide for understanding and troubleshooting the degradation pathways of 4-Cyano-1H-imidazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to ensure its stability and integrity throughout their experiments. This guide provides in-depth answers to common questions, detailed experimental protocols, and troubleshooting advice based on established chemical principles and extensive experience in stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The degradation of this compound is primarily driven by the hydrolysis of its cyano (-CN) and carboxamide (-CONH2) functional groups. The imidazole ring itself is relatively stable but can be susceptible to degradation under harsh conditions.
Under Acidic Conditions: In the presence of a strong acid (e.g., HCl) and heat, both the cyano and carboxamide groups are expected to undergo hydrolysis to form carboxylic acid groups. The reaction typically proceeds in a stepwise manner. The cyano group may first hydrolyze to a carboxamide, which is then further hydrolyzed.
-
Step 1 (Nitrile Hydrolysis): The cyano group is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an intermediate imidic acid, which tautomerizes to the more stable carboxamide.
-
Step 2 (Amide Hydrolysis): The carboxamide group (both the original and the one formed from the nitrile) is then hydrolyzed to a carboxylic acid and an ammonium salt.[1]
The final degradation product under complete acidic hydrolysis is expected to be Imidazole-4,5-dicarboxylic acid .
Under Basic Conditions: With a strong base (e.g., NaOH) and heat, both functional groups will also hydrolyze.
-
Step 1 (Nitrile Hydrolysis): The hydroxide ion directly attacks the electrophilic carbon of the cyano group, leading to the formation of an intermediate that, upon protonation (from water), yields a carboxamide.
-
Step 2 (Amide Hydrolysis): The carboxamide group is then attacked by a hydroxide ion, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia.[2][3]
The final degradation product under basic conditions is the corresponding dicarboxylate salt, which upon acidic workup would yield Imidazole-4,5-dicarboxylic acid . Under strongly alkaline conditions, there is also a possibility of imidazole ring opening.[4]
Q2: I am seeing an unexpected peak in my chromatogram during a forced degradation study. How can I identify it?
A2: Unexpected peaks are a common challenge in forced degradation studies.[5] A systematic approach is required for identification:
-
Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.
-
Evaluate Plausible Structures: Based on the molecular weight and the known degradation chemistry of your starting material, you can propose plausible structures. For this compound, consider partially hydrolyzed intermediates such as 4-Carbamoyl-1H-imidazole-5-carboxylic acid or 4-Cyano-1H-imidazole-5-carboxylic acid .
-
Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) can provide structural information. The fragmentation pattern can be compared to the fragmentation of the parent molecule to deduce structural changes.
-
Synthesis and Confirmation: If the identity of a major degradant is critical, synthesizing the proposed structure and comparing its retention time and mass spectrum with the unknown peak provides definitive confirmation.
Q3: My analytical method is not separating the parent compound from its degradation products effectively. What should I do?
A3: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all its degradation products and impurities.[6] If you are experiencing co-elution, consider the following troubleshooting steps:
-
Modify the Mobile Phase:
-
pH: The ionization state of the imidazole ring and any resulting carboxylic acid groups will significantly affect retention. Adjusting the pH of the mobile phase can dramatically alter selectivity. Imidazole has a pKaH of around 7, meaning it will be protonated at acidic pH.[7][8]
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice-versa) or its concentration in the mobile phase.
-
Gradient Optimization: Adjust the gradient slope or duration to improve the separation of closely eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different HPLC column chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column) can provide a different separation mechanism and resolve the co-eluting peaks.
-
Temperature: Varying the column temperature can sometimes improve peak shape and resolution.
Q4: What are the ideal stress conditions for a forced degradation study of this molecule?
A4: The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[9] Conditions that are too harsh can lead to secondary degradation products that are not relevant to real-world stability.[5] For this compound, a good starting point would be:
| Stress Condition | Recommended Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of nitrile and amide to carboxylic acids. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 12-24 hours | Hydrolysis of nitrile and amide to carboxylate salts. |
| Oxidation | 3% H2O2 at room temperature for 24 hours | Oxidation of the imidazole ring.[10] |
| Thermal | 80°C for 48 hours (solid state) | Typically less degradation, but should be tested. |
| Photostability | ICH Q1B conditions (exposure to UV and visible light) | Imidazole rings can be susceptible to photodegradation.[10] |
These conditions should be seen as a starting point and may need to be adjusted based on the observed degradation.[11]
Visualizing Degradation and Experimental Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways under acidic and basic conditions.
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water.
-
Incubation: Place both the stress and control samples in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Quenching: Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 250 nm). A patent for a similar compound shows UV absorption peaks at 250 nm at pH 1 and 275 nm at pH 13.[12]
-
Injection Volume: 10 µL.
-
Optimization: Inject a mixture of the stressed samples (acid, base, oxidative) and adjust the gradient, pH of mobile phase A, or switch to a different column if separation is not adequate. The goal is to achieve baseline resolution between the parent peak and all degradation products.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. onyxipca.com [onyxipca.com]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale Synthesis of 4-Cyano-1H-imidazole-5-carboxamide
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, process chemists, and drug development professionals engaged in scaling up the synthesis of 4-Cyano-1H-imidazole-5-carboxamide. Recognizing the compound's significance as a key intermediate in the synthesis of various imidazole derivatives, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond standard procedures to address the practical challenges of industrial production.
Overview of Primary Synthetic Routes for Scale-Up
Two principal pathways dominate the industrial synthesis of this compound, each originating from a different commercially available precursor. The choice of route often depends on factors such as raw material cost, equipment availability, and environmental, health, and safety (EHS) considerations.
-
Route A: Selective Hydrolysis of 4,5-Dicyanoimidazole. This is a direct and often high-yielding route involving the selective hydrolysis of one of the two nitrile groups. Its primary challenge lies in controlling the reaction to prevent over-hydrolysis to the dicarboxamide or diacid.[1]
-
Route B: Cyclization from Diaminomaleonitrile (DAMN). This route utilizes the versatile and cost-effective building block, DAMN.[2] A common method involves reaction with formamide and a dehydrating agent like phosphorus oxychloride, followed by an alkaline-mediated cyclization.[2] This pathway requires careful control of highly reactive intermediates and exothermic steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, presented in a direct question-and-answer format.
Starting Materials and Reagents
Q: My 4,5-dicyanoimidazole starting material shows variable performance between batches, leading to inconsistent yields. What should I look for?
A: Batch-to-batch inconsistency in 4,5-dicyanoimidazole often stems from residual impurities from its own synthesis, typically from diaminomaleonitrile (DAMN).
-
Causality: The primary concern is the presence of unreacted DAMN or partially cyclized intermediates. These amine-containing impurities can react with the alkaline medium during hydrolysis, creating colored byproducts and consuming stoichiometry, which complicates purification and reduces yield.
-
Recommended Action:
-
Specification Tightening: Implement a stringent purity specification for incoming raw material, with a minimum assay of >99.0% by HPLC.
-
Impurities to Monitor: Specifically test for and limit residual DAMN to <0.1%.
-
Pre-treatment: If sourcing is a persistent issue, consider a pre-treatment step such as recrystallization of the 4,5-dicyanoimidazole from hot water or a suitable organic solvent to purge soluble impurities before committing the batch to the main reaction.[1]
-
Reaction Execution and Monitoring
Q: During the selective hydrolysis of 4,5-dicyanoimidazole (Route A), I'm observing significant formation of the 4,5-dicarboxamide byproduct. How can I improve selectivity?
A: The formation of the dicarboxamide is a classic example of over-hydrolysis. Selectivity is a kinetic phenomenon, and on a large scale, poor process control can easily lead to this outcome. The key is to maintain precise control over reaction parameters.
-
Causality: The first hydrolysis is generally faster than the second. However, localized "hot spots" or areas of high base concentration due to inefficient mixing in a large reactor can dramatically accelerate the second, undesired hydrolysis.
-
Recommended Action:
-
Temperature Control: Maintain a strict reaction temperature, typically between 25-40°C.[1] Use a jacketed reactor with a high-efficiency heat transfer fluid. An uncontrolled exotherm is a primary driver of over-reaction.
-
Reagent Addition: Add the alkaline solution (e.g., 1-2 N NaOH) subsurface and at a controlled rate to ensure rapid dispersion and avoid localized high concentrations.[1]
-
Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous slurry without causing excessive shear, which could affect particle size.
-
In-Process Control (IPC): Implement regular HPLC monitoring (e.g., every 30-60 minutes). The reaction should be quenched by neutralization as soon as the starting material is consumed to an acceptable level (e.g., <1%).
-
| Parameter | Recommended Range | Rationale |
| Temperature | 25 - 40°C | Balances reaction rate with minimizing over-hydrolysis.[1] |
| NaOH Concentration | 1.0 - 2.0 N | Sufficiently alkaline for reaction without being overly aggressive.[1] |
| Reaction Time | 4 - 8 hours | Typical duration, but must be confirmed by IPC.[1] |
| Agitation | Sufficient for full slurry suspension | Prevents localized concentration and temperature gradients. |
Product Isolation and Purification
Q: My final product yield is low after precipitation and filtration. Where could the product be lost?
A: Low yield after isolation is a common scale-up problem. The root cause can be chemical (incomplete reaction), but it is frequently physical (solubility losses, inefficient isolation).
-
Causality & Recommended Action:
-
Solubility in Mother Liquor: The product, this compound, is sparingly soluble in cold water but solubility increases with temperature.[1] Ensure the neutralized slurry is cooled to a low temperature (e.g., 0-5°C) and held for a sufficient time to maximize precipitation before filtration.
-
Incorrect pH at Isolation: The imidazole ring imparts amphoteric properties. The isoelectric point, where solubility is minimal, is crucial for precipitation. Acidifying too far or not enough will leave a significant amount of product dissolved. The optimal precipitation pH should be experimentally determined but is typically in the mildly acidic range (pH 5-6).
-
Losses During Washing: Washing the filter cake is necessary to remove inorganic salts, but excessive washing, especially with ambient temperature water, will dissolve the product. Use a minimal volume of ice-cold water for the cake wash.
-
Frequently Asked Questions (FAQs)
Q: What are the primary EHS concerns when scaling up the synthesis from DAMN (Route B)?
A: The use of phosphorus oxychloride (POCl₃) is the main concern. It is highly corrosive and reacts violently with water, releasing toxic HCl gas. The reaction with formamide and DAMN is also highly exothermic.[2] A thorough Process Hazard Analysis (PHA) is mandatory. Key controls include:
-
Using a closed-system for reagent charging.
-
Ensuring adequate reactor cooling capacity and an emergency quench plan.
-
Scrubbing all off-gases through a caustic scrubber.
-
Providing appropriate personal protective equipment (PPE) for all operators.
Q: Which analytical techniques are essential for quality control of the final product?
A: A comprehensive analytical package is required to ensure the identity, purity, and quality of the final product.
-
Identification: ¹H NMR and FT-IR spectroscopy to confirm the chemical structure.
-
Purity: HPLC with a diode-array detector (DAD) is the primary tool for determining purity and quantifying impurities. A typical method would use a C18 column with a mobile phase of water/acetonitrile with a buffer (e.g., phosphate or acetate).
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any residual solvents from the synthesis and purification.
-
Inorganic Impurities: A test for sulfated ash can determine the level of non-volatile inorganic impurities.
Detailed Experimental Protocol (Route A)
This protocol is adapted from established procedures for the selective hydrolysis of 4,5-dicyanoimidazole and is intended for laboratory or pilot-plant scale.[1] All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.
Materials:
-
4,5-Dicyanoimidazole (1.0 eq)
-
Sodium Hydroxide (NaOH), 2.0 N aqueous solution (approx. 1.0 - 1.2 eq)
-
Hydrochloric Acid (HCl), 6.0 N aqueous solution
-
Deionized Water
-
Activated Carbon
Procedure:
-
Charge Reactor: Charge a suitable reactor with deionized water and 4,5-dicyanoimidazole to form a slurry.
-
Initiate Hydrolysis: Begin agitation and adjust the temperature of the slurry to 25°C.
-
Controlled Addition: Begin the controlled, subsurface addition of 2.0 N NaOH solution, maintaining the internal temperature between 25-30°C. Monitor the addition rate to prevent the temperature from exceeding 40°C.
-
Reaction Monitoring: Hold the reaction mixture at 25-30°C. Take samples for HPLC analysis every hour. Continue the reaction until the level of 4,5-dicyanoimidazole is below 1.0%. Typical reaction time is 6-8 hours.
-
Neutralization & Precipitation: Once the reaction is complete, cool the mixture to 20°C. Slowly add 6.0 N HCl to adjust the pH to 5.0-5.5. A thick white precipitate will form.
-
Crystallization: Cool the slurry to 0-5°C and hold with agitation for at least 2 hours to ensure complete crystallization.
-
Isolation: Filter the solid product using a Büchner funnel or centrifuge.
-
Washing: Wash the filter cake with a minimal amount of ice-cold (0-5°C) deionized water.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
-
(Optional) Recrystallization: If further purification is needed, the product can be recrystallized from hot water, potentially with a charcoal treatment to remove colored impurities.[1]
References
Validation & Comparative
A Comparative Guide to 4-Cyano-1H-imidazole-5-carboxamide and Other Imidazole Derivatives in Enzyme Inhibition
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its versatile structure allows for a multitude of chemical modifications, leading to compounds with diverse biological activities. This guide provides an in-depth technical comparison of 4-Cyano-1H-imidazole-5-carboxamide and other key imidazole derivatives, with a specific focus on their inhibitory effects on inosine monophosphate dehydrogenase (IMPDH) , a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3]
Introduction: The Significance of IMPDH Inhibition
Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo pathway of guanine nucleotide synthesis, which is essential for DNA and RNA replication, as well as various signaling processes.[1][2] Consequently, IMPDH has emerged as a key therapeutic target for a range of diseases characterized by rapid cell proliferation, including cancer and viral infections, as well as for immunosuppression.[1][2] The development of potent and selective IMPDH inhibitors is therefore an area of intense research.
dot
Caption: The IMPDH-catalyzed step in de novo guanine nucleotide synthesis.
Comparative Analysis of Imidazole-Based IMPDH Inhibitors
The imidazole core, particularly when substituted with carboxamide and cyano groups, has shown significant promise in the development of IMPDH inhibitors. The following sections and data table provide a comparative overview of this compound and other notable imidazole derivatives.
Structure-Activity Relationships: A Tale of Substitutions
The inhibitory potency of imidazole derivatives against IMPDH is highly dependent on the nature and position of substituents on the imidazole ring.
-
The Carboxamide Moiety: The 5-carboxamide group is a common feature in many potent IMPDH inhibitors. It is believed to mimic the ribose-phosphate portion of the natural substrate, IMP, thereby anchoring the inhibitor to the active site of the enzyme.
-
The Cyano Group: The electron-withdrawing nature of the cyano group at the 4-position can significantly influence the electronic properties of the imidazole ring, potentially enhancing its binding affinity to the enzyme.
-
Ribosylation: As seen in compounds like EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), the addition of a ribose moiety can dramatically increase inhibitory activity. This is because the ribosylated compound can be intracellularly phosphorylated to its monophosphate form, which then acts as a potent inhibitor of IMPDH.[2]
Performance Data: A Head-to-Head Comparison
While direct comparative data for this compound is limited in publicly available literature, we can infer its potential by examining structurally related compounds and other classes of imidazole-based IMPDH inhibitors. The following table summarizes the inhibitory concentrations (IC50) of selected imidazole derivatives against IMPDH from various sources.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Imidazole-5-carboxamides | 5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Human IMPDH | Potent (specific value not available) | [2] |
| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 IN / LEDGF/p75 interaction | 6 ± 4 | [4] | |
| Thiazolyl-1H-benzo[d]imidazoles | Compound 5c | M. tuberculosis IMPDH | 4.5 ± 0.4 | |
| Compound 5e | M. tuberculosis IMPDH | 3.0 ± 0.3 | ||
| Compound 5j | M. tuberculosis IMPDH | 5.1 ± 0.5 | ||
| 3-Cyanoindole-based inhibitors | Compound 14 | Human IMPDH2 | 0.44 | [5] |
| Compound 19 | Human IMPDH2 | 0.18 | [5] | |
| Compound 20 | Human IMPDH2 | 0.26 | [5] |
Note: The data presented is for comparative purposes and is sourced from different studies, which may have used varying experimental conditions. Direct comparison of absolute values should be made with caution. The inhibitory activity against HIV-1 IN is included to show the broader potential of the imidazole-5-carboxamide scaffold.
Experimental Protocol: A Guide to IMPDH Inhibition Assay
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a typical spectrophotometric IMPDH inhibition assay.
dot
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Methods for Identifying Impurities in 4-Cyano-1H-imidazole-5-carboxamide
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of any Active Pharmaceutical Ingredient (API), the adage "what you don't know can hurt you" holds profound truth. Unwanted chemicals, even in minute quantities, can impact the efficacy, stability, and safety of the final drug product.[1] The compound 4-Cyano-1H-imidazole-5-carboxamide is a critical building block in medicinal chemistry, often used in the synthesis of purine analogs and other therapeutic agents. Ensuring its purity is not merely a matter of quality control; it is a regulatory and ethical necessity.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[2][3] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities in new drug substances, often requiring structural identification for any impurity present above 0.05%.[2][4] This guide provides a comparative analysis of key spectroscopic techniques—NMR, Mass Spectrometry, FTIR, and UV-Vis—to empower researchers and drug development professionals in the robust identification and characterization of potential impurities in this compound.
Chapter 1: The Target Molecule and Its Likely Process-Related Impurities
To effectively hunt for impurities, one must first understand the landscape. The structure of our target molecule, this compound, features a core imidazole ring with nitrile and carboxamide functional groups. A common synthetic route involves the selective partial hydrolysis of a precursor, 4,5-dicyanoimidazole.[5][6]
This specific chemical transformation provides a logical roadmap for predicting the most probable process-related impurities:
-
Impurity A: 4,5-Dicyanoimidazole (Starting Material): Incomplete hydrolysis can lead to the carry-over of the starting material.
-
Impurity B: Imidazole-4,5-dicarboxamide (Over-hydrolysis Product): Excessive reaction time or harsh conditions can cause the hydrolysis of both nitrile groups.
-
Impurity C: 5-Aminoimidazole-4-carboxamide (AICA) (Degradation/By-product): This is a well-known related imidazole derivative and could potentially form through side reactions or degradation pathways.[7][8]
Caption: Predicted impurity formation pathway for this compound.
Chapter 2: A Comparative Overview of Spectroscopic Techniques
No single analytical technique is a panacea. A multi-faceted, orthogonal approach provides the most comprehensive and reliable impurity profile. The choice of method depends on the specific question being asked—be it detection, identification, or quantification.
| Technique | Primary Use | Sensitivity | Specificity | Structural Information | Quantitative Capability |
| NMR Spectroscopy | Structure Elucidation & Confirmation | Moderate | Very High | Excellent | Excellent (qNMR) |
| Mass Spectrometry (MS) | Detection & Identification | Very High | High | Good (Excellent with HRMS) | Good (with standards) |
| FTIR Spectroscopy | Functional Group Identification | Low-Moderate | Moderate | Limited | Poor |
| UV-Vis Spectroscopy | Quantification | High | Low-Moderate | None | Excellent (with standards) |
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
Expertise & Experience: The "Why" of NMR NMR spectroscopy is the undisputed gold standard for the unequivocal structural identification of organic molecules.[9] Its power lies in its ability to probe the precise chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule. Unlike other techniques that might provide a molecular weight or a list of functional groups, NMR provides a detailed atomic-level map, revealing connectivity and stereochemistry.[10] For impurity profiling, this means we can not only detect an unknown but also determine its complete structure, often from a complex mixture. Furthermore, quantitative NMR (qNMR) allows for the determination of the purity of a substance or the concentration of an impurity without needing a reference standard for the impurity itself, as the signal intensity is directly proportional to the number of nuclei.[9]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to exchange with labile protons (like N-H and O-H), making them observable.
-
Internal Standard: Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS, δ 0.00).
-
Spectrometer Setup: Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include setting an appropriate spectral width, ensuring a sufficient number of scans for a good signal-to-noise ratio, and applying solvent suppression techniques if needed.[10]
Data Interpretation: Spotting the Impurities
-
Expected API Spectrum: The spectrum of pure this compound will show a distinct singlet for the imidazole C-H proton, and two broad singlets for the -NH₂ protons of the carboxamide group.
-
Impurity A (4,5-Dicyanoimidazole): Its presence would be indicated by a new, sharp singlet in the aromatic region (for its two equivalent C-H protons) and the complete absence of the characteristic amide proton signals.
-
Impurity B (Imidazole-4,5-dicarboxamide): This impurity would introduce a new set of amide proton signals, likely at a different chemical shift from the API, and would lack the characteristic nitrile group in its ¹³C NMR spectrum.
-
Impurity C (AICA): The appearance of an additional aromatic proton signal and a distinct amino group signal would signal the presence of AICA.
Caption: A typical workflow for impurity identification and elucidation using NMR.
Chapter 4: Mass Spectrometry (MS): Unrivaled Sensitivity for Detection
Expertise & Experience: The "Why" of MS When impurities are present at trace levels, mass spectrometry, particularly when hyphenated with a separation technique like High-Performance Liquid Chromatography (LC-MS), is the tool of choice.[11][12] Its exceptional sensitivity can detect impurities far below the limits of NMR or FTIR.[13] The primary role of MS is to provide the molecular weight of the components in a sample.[14] High-Resolution Mass Spectrometry (HRMS) takes this a step further by measuring mass with such high precision that it allows for the determination of the elemental formula of an ion, a critical piece of the puzzle in identifying an unknown impurity.[1][14]
Experimental Protocol: LC-MS
-
Method Development: Develop an HPLC method capable of separating the API from its potential impurities. This involves optimizing the column, mobile phase, gradient, and flow rate.[15]
-
Sample Preparation: Prepare a dilute solution of the API sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Injection: Inject the sample into the LC-MS system.
-
Ionization: As components elute from the HPLC column, they enter the mass spectrometer's source and are ionized, typically using Electrospray Ionization (ESI) for polar molecules like ours.[14]
-
Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For structural confirmation, an ion of interest (e.g., a potential impurity) can be isolated and fragmented to produce a characteristic pattern that provides clues about its structure.[14]
Data Interpretation: Finding the Mass Evidence
-
Expected [M+H]⁺ Ions:
-
API: 137.0461
-
Impurity A (4,5-Dicyanoimidazole): 117.0301
-
Impurity B (Imidazole-4,5-dicarboxamide): 155.0567
-
Impurity C (AICA): 127.0618
-
-
An HRMS instrument can differentiate these masses with confidence. A low-resolution instrument might struggle to distinguish between species with very similar nominal masses.
Caption: Standard workflow for detecting and identifying impurities via LC-MS.
Chapter 5: Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Screen
Expertise & Experience: The "Why" of FTIR FTIR spectroscopy is a fast, simple, and non-destructive technique used to identify the functional groups present in a molecule.[16] It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.[17] While not as sensitive or specific as NMR or MS for impurity identification, it serves as an excellent and rapid screening tool. For our specific case, the key is the clear distinction between the nitrile (C≡N) and carboxamide (C=O) groups, which have strong, characteristic absorption bands.[18]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Collect a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount of the solid API powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Data Interpretation: A Tale of Two Bands
-
Expected API Spectrum: A strong, sharp absorption around 2240 cm⁻¹ for the C≡N stretch and strong absorptions around 1650 cm⁻¹ (C=O stretch, "Amide I" band) and 3100-3400 cm⁻¹ (N-H stretch).[5]
-
Impurity A (4,5-Dicyanoimidazole): The spectrum would show the C≡N stretch but would be conspicuously missing the strong amide C=O and N-H stretching bands.
-
Impurity B (Imidazole-4,5-dicarboxamide): Conversely, this impurity would show strong amide bands but would be missing the sharp C≡N absorption at ~2240 cm⁻¹.
Caption: A streamlined workflow for rapid screening of functional groups using FTIR.
Chapter 6: UV-Visible Spectroscopy: A Powerful Quantitative Tool
Expertise & Experience: The "Why" of UV-Vis UV-Visible spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.[19] While it provides little to no structural information on its own, it is an exceptionally robust and precise quantitative technique governed by the Beer-Lambert Law.[20][21] Its most powerful application in impurity analysis is as a detector for HPLC.[20] If an impurity has a different chromophore (the part of the molecule that absorbs light) than the API, it will have a different absorption spectrum and can be quantified accurately, often at very low levels.[22]
Experimental Protocol: HPLC-UV for Quantification
-
Method Validation: The HPLC method must be thoroughly validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and range for the impurity .[23][24]
-
Standard Preparation: Prepare a series of calibration standards of the impurity at known concentrations.
-
Calibration Curve: Inject each standard into the HPLC-UV system and record the peak area at the impurity's wavelength of maximum absorbance (λmax). Plot peak area versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the API sample at a known concentration, inject it, and measure the peak area of the impurity.
-
Quantification: Use the calibration curve to determine the concentration of the impurity in the API sample.
Data Interpretation: From Absorbance to Amount The key to this method is chromatographic separation. Once the impurity peak is resolved from the API peak, its area is directly proportional to its concentration. A validated method ensures that this calculation is accurate and reproducible.[15] For example, the extended conjugation in Impurity A (two C≡N groups) compared to the API may result in a different λmax, allowing for selective detection.
Caption: Workflow for the validation and execution of a quantitative impurity analysis.
Conclusion: An Integrated, Synergistic Approach
The identification and control of impurities in this compound demand a strategic and multi-pronged analytical approach. No single technique can provide all the necessary answers. The most effective strategy is a synergistic one:
-
Screening: Use rapid techniques like FTIR and HPLC-UV to screen batches for the presence of unexpected peaks or functional groups.
-
Detection & Identification: Employ LC-MS and LC-HRMS to detect trace-level impurities and propose their elemental formulas.
-
Confirmation: Isolate unknown impurities (e.g., via preparative HPLC) and use NMR spectroscopy to provide definitive structural elucidation.
-
Quantification: Use a fully validated HPLC-UV or LC-MS method to accurately quantify specified impurities in routine quality control.
By leveraging the strengths of each spectroscopic method, researchers and drug development professionals can build a comprehensive and scientifically sound impurity profile, ensuring the quality, safety, and regulatory compliance of their pharmaceutical products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 6. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 7. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Amino-1H-imidazole-4-carboxamide | LGC Standards [lgcstandards.com]
- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 10. veeprho.com [veeprho.com]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 17. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 18. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. microbenotes.com [microbenotes.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. iajps.com [iajps.com]
- 22. microbiozindia.com [microbiozindia.com]
- 23. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Substituted Imidazoles: From Bench to Potential Therapeutics
The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged core in a vast array of biologically active compounds.[1][2][3] The versatility of the imidazole ring allows for substitutions at various positions, leading to a diverse chemical space with a wide spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory effects.[4][5][6][7] This guide provides a comparative analysis of the biological activities of substituted imidazoles, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
Unraveling the Anticancer Potential of Substituted Imidazoles
Substituted imidazoles have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines.[4][8] Their mechanisms of action are diverse, often targeting key cellular processes like tubulin polymerization and crucial signaling pathways.[9][10]
Comparative Anticancer Activity
The antiproliferative activity of substituted imidazoles is highly dependent on the nature and position of the substituents on the imidazole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted imidazole derivatives against different cancer cell lines, providing a quantitative comparison of their potency.
| Compound ID | Core Structure | Substituent(s) | Cell Line | IC50 (µM) | Reference |
| Kim-161 (5a) | Imidazole | Specific substitutions (details proprietary) | T24 (Urothelial Carcinoma) | 56.11 | [9] |
| Kim-111 (5b) | Imidazole | Specific substitutions (details proprietary) | T24 (Urothelial Carcinoma) | 67.29 | [9] |
| Compound 10 | Indole-imidazole | Trimethoxybenzoyl imidazole at position 4 of indole | NCI 60 cell line panel | Low nanomolar range | [4] |
| Compound 11 | Indole-imidazole | Trimethoxybenzoyl imidazole at position 5 of indole | NCI 60 cell line panel | Low nanomolar range | [4] |
| Compound 12 | Indole-imidazole | Trimethoxybenzoyl imidazole at position 6 of indole | NCI 60 cell line panel | Low nanomolar range | [4] |
| Purine 46 | Purine (fused imidazole) | Specific substitutions | MDA-MB-231 (Breast Cancer) | 1.22 | [4] |
| Purine 48 | Purine (fused imidazole) | Specific substitutions | MDA-MB-231 (Breast Cancer) | 2.29 | [4] |
| Compound 43 | Xanthine (fused imidazole) | Specific substitutions | MCF-7 (Breast Cancer) | 0.8 | [4] |
| Derivative 1 | Imidazole-oxadiazole hybrid | (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathenamine | MCF-7 (Breast Cancer) | 3.02 | [11] |
| Imidazole derivative 16 | Imidazole-amide hybrid | Specific substitutions | K-562 (Leukemia) | 5.66 | [11] |
Mechanism of Action: Targeting Cancer's Achilles' Heel
A significant number of substituted imidazoles exert their anticancer effects by targeting tubulin polymerization, a critical process for cell division.[4][9] By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Another key mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and SRC kinase, which are often dysregulated in cancer.[4][9][10]
Caption: Mechanisms of anticancer activity of substituted imidazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted imidazole derivatives and a vehicle control. Incubate for 48-72 hours.[1]
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 4 hours to allow the formation of formazan crystals by viable cells.[1]
-
Formazan Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve, which represents the concentration of the compound required to inhibit cell growth by 50%.[1]
Combating Fungal and Microbial Infections with Imidazole Derivatives
Substituted imidazoles have a long-standing history as effective antifungal and antimicrobial agents.[12][13][14] Their broad spectrum of activity makes them valuable candidates for combating a variety of pathogenic microorganisms.[15]
Comparative Antifungal and Antimicrobial Activity
The efficacy of substituted imidazoles against fungal and bacterial strains is demonstrated by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Candida albicans, Aspergillus niger, Monascus purpureus, Penicillium citrinum | 12.5 | [16] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Candida albicans, Aspergillus niger, Monascus purpureus, Penicillium citrinum | 12.5 | [16] |
| Compound 31 | Candida spp. | 0.5 - 8 | [13] |
| Compound 42 | Candida spp. | 2 - 32 | [13] |
| HL1 & HL2 | Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | Varied (5000 - 2.44) | [12] |
| Compound 17 | Enterococcus faecalis, Staphylococcus aureus | 25 | [17] |
| Compound 19 | Enterococcus faecalis, Staphylococcus aureus | 12.5 | [17] |
Mechanism of Action: Disrupting Microbial Integrity
The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of the cell membrane, ultimately resulting in fungal cell death.
The antibacterial mechanism of action can vary but often involves interference with essential cellular processes such as DNA replication, cell wall synthesis, or cell membrane integrity.[12]
Caption: Mechanisms of antifungal and antibacterial activity of substituted imidazoles.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial dilutions of the substituted imidazole compounds in a suitable growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well of the plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Modulating the Inflammatory Response with Imidazole Derivatives
Substituted imidazoles have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs with potentially fewer side effects than existing therapies.[16][19][20]
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of substituted imidazoles can be evaluated using in vivo models, such as the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a key parameter for comparison.
| Compound ID | In Vivo Model | Dose | % Inhibition of Edema | Reference |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Carrageenan-induced rat paw edema | 10 mg/kg | 58.02 | [16] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Carrageenan-induced rat paw edema | 10 mg/kg | 56.17 | [16] |
| Compound 4c | Carrageenan-induced rat paw edema | - | Most active in series | [19] |
| C1IN, C2IN, C4IN | Carrageenan-induced paw edema | - | Significant positive effect | [21] |
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of substituted imidazoles are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[19][20] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. Additionally, some imidazole derivatives have been shown to modulate the activity of transcription factors like NF-κB and downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[21]
Caption: Mechanisms of anti-inflammatory activity of substituted imidazoles.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[16][21]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for a week.
-
Compound Administration: Administer the substituted imidazole derivatives or a control vehicle orally or intraperitoneally. A standard anti-inflammatory drug like indomethacin is used as a positive control.[16]
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
Substituted imidazoles represent a remarkably versatile and promising class of compounds with a broad spectrum of biological activities. The comparative data presented in this guide highlights the significant potential of these derivatives in the development of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. The structure-activity relationship studies are crucial in guiding the design of more potent and selective agents. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties, and conducting preclinical and clinical studies to translate these promising laboratory findings into effective clinical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. clinmedkaz.org [clinmedkaz.org]
- 16. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 4-Cyano-1H-imidazole-5-carboxamide Analogs
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the initial identification of a potent lead compound is but the first step in a long and intricate journey. The true measure of a candidate's therapeutic potential lies not only in its on-target efficacy but also in its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, representing a significant liability. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the promising scaffold of 4-Cyano-1H-imidazole-5-carboxamide as a case study. We will explore the rationale behind experimental design, detail robust methodologies, and present a comparative analysis of hypothetical analogs to illustrate the principles of selectivity profiling.
The imidazole carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, from antifungal to anticancer agents.[1][2][3] Our lead compound, this compound, has demonstrated potent inhibition of a primary target kinase, let's call it "Kinase X," in initial screens. To advance this lead, we must now rigorously assess its selectivity profile against a panel of closely related and functionally distinct kinases, as well as other potential off-target proteins. This process is crucial for identifying a clinical candidate with the optimal balance of potency and safety.[4]
Experimental Design: A Multi-pronged Approach to De-risking a Lead Compound
A thorough cross-reactivity study should be designed as a tiered screening cascade, moving from broad, high-throughput assays to more focused, physiologically relevant models. This approach allows for the efficient identification and elimination of promiscuous compounds early in the discovery process, conserving resources for the most promising candidates.[5]
Our comparative study will focus on the lead compound and three rationally designed analogs with modifications intended to modulate potency and selectivity.
Table 1: Compounds Under Investigation
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | Parent compound with established on-target activity. |
| ANALOG-A | (Structure with modification at the N-1 position) | Exploration of the solvent-exposed region to enhance selectivity. |
| ANALOG-B | (Structure with modification of the carboxamide) | Probing the hydrogen-bonding network within the active site. |
| ANALOG-C | (Structure with a different aromatic substitution) | Investigating the impact of electronics and sterics on target engagement. |
The following diagram illustrates the proposed experimental workflow for our comparative cross-reactivity study.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Imidazole-Based Fungicides: A Precursor-Driven Comparison
For distribution to: Researchers, scientists, and drug development professionals in mycology and agrochemical development.
Introduction: The Enduring Significance of Imidazole Fungicides
The imidazole scaffold represents a cornerstone in the development of antifungal agents, with wide-ranging applications in both clinical therapeutics and agricultural crop protection.[1][2][3] The five-membered heterocyclic ring is a key pharmacophore in a multitude of commercially successful fungicides, including clotrimazole, prochloraz, miconazole, and econazole.[2][4] The primary mechanism of action for most imidazole and triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Its disruption leads to a cascade of membrane abnormalities, ultimately inhibiting fungal growth.[5]
The efficacy of these fungicides is not solely dependent on the presence of the imidazole ring but is significantly influenced by the various substituents attached to it. These substituents are introduced during synthesis, and therefore, the choice of precursors plays a pivotal role in determining the final compound's antifungal spectrum, potency, and even its toxicological profile. This guide provides a comparative analysis of the efficacy of fungicides derived from different imidazole precursors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Influence of Precursors on Antifungal Efficacy: A Comparative Analysis
The synthesis of imidazole fungicides typically involves the reaction of a substituted imidazole with a side chain-bearing precursor. The nature of this side chain, often introduced via precursors like substituted trityl chlorides or phenoxyethyl derivatives, profoundly impacts the resulting fungicide's interaction with the target enzyme and its overall biological activity.
Fungicides from Trityl Chloride Precursors: The Case of Clotrimazole
Clotrimazole is a broad-spectrum antifungal agent synthesized from precursors including o-chlorobenzotrichloride and imidazole.[6][7] The synthesis involves the formation of a trityl chloride intermediate which is then condensed with imidazole.[6]
Synthesis Overview:
A common industrial synthesis route for clotrimazole involves the Friedel-Crafts alkylation of benzene with o-chlorobenzotrichloride to form an o-chlorotrityl chloride intermediate. This intermediate is then reacted with imidazole, typically in the presence of a base like triethylamine, to yield clotrimazole.[6][8]
Caption: Synthetic pathway for Clotrimazole.
Efficacy Profile:
Fungicides derived from trityl chloride precursors, such as clotrimazole, are characterized by their high efficacy against a broad range of pathogenic fungi, including dermatophytes and yeasts.[5] The bulky trityl group plays a crucial role in anchoring the molecule within the active site of the lanosterol 14α-demethylase enzyme.
Fungicides from Phenoxyethyl Precursors: The Example of Prochloraz
Prochloraz is a widely used agricultural fungicide, the synthesis of which involves precursors such as 2,4,6-trichlorophenol and dichloroethane.[9] These precursors are used to construct the N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] side chain that is characteristic of prochloraz.
Synthesis Overview:
The industrial production of prochloraz involves a multi-step synthesis starting with 2,4,6-trichlorophenol and 1,2-dibromoethane.[10] The resulting intermediate is then reacted with propylamine and subsequently with an imidazole-containing reactant to form prochloraz.[9][10]
Caption: Synthetic pathway for Prochloraz.
Efficacy Profile:
The phenoxyethyl side chain in prochloraz contributes to its strong binding to the target enzyme. The nature of the substituents on the phenyl ring and the length of the alkyl chain attached to the nitrogen atom are critical for its antifungal potency. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the phenyl ring can enhance antifungal activity.[11]
Fungicides from Dichlorophenylethanol Precursors: Miconazole and Econazole
Miconazole and econazole are other important imidazole antifungals, particularly in clinical settings. Their synthesis often utilizes (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol as a key chiral intermediate.[12]
Synthesis Overview:
The synthesis of miconazole and econazole can be achieved through a chemoenzymatic route to produce the enantiomerically pure dichlorophenylethanol precursor.[12][13] This chiral alcohol is then subjected to further chemical modifications, including reaction with imidazole, to yield the final products.[13]
Caption: Chemoenzymatic synthesis of Miconazole/Econazole.
Efficacy Profile:
The chirality of the precursor has been shown to be important for the biological activity of miconazole and econazole.[12] For instance, (R)-miconazole appears to be responsible for most of the antifungal activity of the racemic mixture.[12][13] This highlights the importance of stereochemistry in the design of potent antifungal agents.
Comparative Efficacy Data
The following table summarizes the in vitro antifungal activity of representative imidazole fungicides derived from different precursors against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungicide (Precursor Type) | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| Clotrimazole (Trityl Chloride) | 0.12 - 1.0 | 0.25 - 2.0 | [14] |
| Prochloraz (Phenoxyethyl) | 0.5 - 4.0 | 0.1 - 1.0 | [4] |
| Miconazole (Dichlorophenylethanol) | 0.06 - 1.0 | 0.12 - 2.0 | [14] |
| Econazole (Dichlorophenylethanol) | 0.12 - 2.0 | 0.25 - 4.0 | [5] |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The values presented here are for comparative purposes.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (0.5-2.5 x 10^3 cells/mL)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the antifungal agent in the microtiter plates.
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Caption: Workflow for Broth Microdilution Assay.
Agricultural Fungicide Efficacy Testing: Field Trial Protocol
This protocol provides a general framework for evaluating the efficacy of agricultural fungicides in a field setting.[17][18]
Objective: To assess the effectiveness of a fungicide in controlling a specific plant disease under field conditions.
Materials:
-
Test fungicide formulation
-
Standard (commercial) fungicide for comparison
-
Untreated control plots
-
Spraying equipment
-
Disease assessment tools (e.g., rating scales)
Procedure:
-
Establish experimental plots in a randomized block design with at least three replicates.
-
Apply the test fungicide at different rates, along with the standard fungicide and an untreated control.
-
Monitor disease development throughout the growing season.
-
Assess disease severity and incidence at regular intervals.
-
Harvest the crop and measure yield and quality parameters.
-
Analyze the data statistically to determine the efficacy of the test fungicide.
Caption: Workflow for Agricultural Fungicide Field Trial.
Conclusion: A Precursor-Centric Approach to Fungicide Development
The efficacy of imidazole-based fungicides is intricately linked to their chemical structure, which is in turn determined by the precursors used in their synthesis. By understanding the relationship between precursor chemistry and antifungal activity, researchers can more effectively design and develop novel fungicides with improved potency, a broader spectrum of activity, and a reduced risk of resistance development. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these next-generation antifungal agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. benchchem.com [benchchem.com]
- 7. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 8. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]
- 9. Prochloraz (Ref: BTS 40542) [sitem.herts.ac.uk]
- 10. Prochloraz synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ppqs.gov.in [ppqs.gov.in]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Benchmarking Guide to the Synthesis of 4-Cyano-1H-imidazole-5-carboxamide
Introduction
4-Cyano-1H-imidazole-5-carboxamide is a pivotal intermediate in the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents. Its structural motif is a key building block in medicinal chemistry, making the efficiency and scalability of its synthesis a critical consideration for researchers and drug development professionals. This guide provides an in-depth comparison of two prominent synthesis routes to this compound, offering a comprehensive analysis of their chemical methodologies, performance metrics, and practical considerations. We will delve into the experimental details of a two-step route commencing from the commercially available diaminomaleonitrile (DAMN) via a 4,5-dicyanoimidazole intermediate, and a more direct one-pot synthesis also originating from DAMN. This objective comparison, supported by experimental data, aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs.
Route 1: Two-Step Synthesis via Selective Hydrolysis of 4,5-Dicyanoimidazole
This synthetic pathway involves the initial formation of 4,5-dicyanoimidazole from diaminomaleonitrile, followed by a selective partial hydrolysis to yield the target compound.
Reaction Scheme
Caption: Overall reaction scheme for the two-step synthesis of this compound from DAMN.
Mechanistic Insights
The first step of this route involves the condensation of diaminomaleonitrile with triethyl orthoformate. The reaction proceeds through the formation of an ethoxyformimidate intermediate, which then undergoes an intramolecular cyclization with the loss of ethanol to form the imidazole ring. The use of a high-boiling solvent like benzyl ether facilitates the removal of ethanol, driving the reaction to completion.
The second step is a selective partial hydrolysis of one of the two nitrile groups of 4,5-dicyanoimidazole. The reaction is carried out in an aqueous alkaline solution, such as sodium hydroxide. The carboxamide is formed preferentially due to the deactivating effect of the first formed carboxamide group on the adjacent nitrile group towards further hydrolysis under controlled conditions.
Experimental Protocols
Step 1: Synthesis of 4,5-Dicyanoimidazole [1]
-
In a dry reaction flask, dissolve 108.1 g of diaminomaleonitrile and 178.0 g of triethyl orthoformate in 1200 mL of benzyl ether.
-
Heat the mixture in an oil bath to 135°C with stirring.
-
After 2 hours, distill off the ethanol formed during the reaction.
-
Add 4 g (75 mmol) of sodium methoxide to the mixture and continue heating until no more ethanol is collected.
-
Filter the hot solution and allow the filtrate to cool to crystallize the product.
-
Collect the crystals of 4,5-dicyanoimidazole by filtration.
Step 2: Synthesis of this compound [1]
-
In a 1-liter reaction flask, mix 25.0 g (0.212 mol) of 4,5-dicyanoimidazole with a solution of 2.0 g of sodium hydroxide in 500 mL of water.
-
Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by techniques such as TLC or HPLC.
-
Upon completion of the reaction, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Route 2: One-Pot Synthesis from Diaminomaleonitrile and Formic Acid
This approach offers a more direct conversion of diaminomaleonitrile to the target molecule in a single synthetic step.
Reaction Scheme
Caption: Reaction scheme for the one-pot synthesis of this compound.
Mechanistic Insights
This one-pot synthesis involves the reaction of diaminomaleonitrile with formic acid. The reaction is believed to proceed through the initial formation of a formamidine intermediate by the reaction of one of the amino groups of DAMN with formic acid. This is followed by an intramolecular cyclization where the second amino group attacks the formamidine carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic imidazole ring. The carboxamide functionality is believed to arise from the hydrolysis of one of the nitrile groups under the acidic reaction conditions, or from a competing reaction pathway involving formamide, which can be formed in situ.
Experimental Protocol[2]
-
In a reaction flask equipped with a reflux condenser, add diaminomaleonitrile, 1 to 2 parts by weight of formic acid per part of diaminomaleonitrile, and an inert organic solvent such as toluene.
-
Heat the mixture to reflux temperature with stirring.
-
Maintain the reflux for a period of five to seven hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain purified this compound as colorless needle crystals.[2]
Performance Comparison
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Material | Diaminomaleonitrile (for DCI synthesis) | Diaminomaleonitrile |
| Number of Steps | 2 | 1 |
| Key Reagents | Triethyl orthoformate, Sodium hydroxide | Formic acid |
| Solvents | Benzyl ether, Water | Toluene (or other inert aromatic solvents) |
| Reaction Conditions | High temperature (135°C), then ambient | Reflux temperature |
| Reported Yield | High (for DCI), not specified for hydrolysis | 61.2%[2] |
| Product Purity | Requires purification after each step | Requires final recrystallization |
| Melting Point | - | 276 °C[2] |
Discussion: Scalability, Cost, and Safety Considerations
Route 1: Two-Step Synthesis
-
Scalability: The synthesis of 4,5-dicyanoimidazole has been optimized for large-scale production, making this route viable for industrial applications.[1] However, the two-step nature of the process adds to the overall production time and complexity. The use of a high-boiling solvent like benzyl ether in the first step might require specialized equipment for efficient removal on a large scale.
-
Cost: Diaminomaleonitrile is a commercially available and relatively inexpensive starting material. Triethyl orthoformate is also a common and affordable reagent. The overall cost-effectiveness will depend on the efficiency of both steps and the cost of the high-boiling solvent and its recovery.
-
Safety: Diaminomaleonitrile is a toxic compound and should be handled with appropriate personal protective equipment. Benzyl ether has a high flash point, which is advantageous for high-temperature reactions, but appropriate engineering controls should be in place. The use of sodium hydroxide in the hydrolysis step requires careful handling due to its corrosive nature.
Route 2: One-Pot Synthesis
-
Scalability: This one-pot process is advantageous for industrial-scale production due to its simplicity and reduced number of unit operations.[2] The direct conversion from DAMN to the final product streamlines the manufacturing process. The use of common solvents like toluene and straightforward work-up procedures further enhance its scalability.
-
Cost: This route is presented as being more economical than the two-step process, primarily because it avoids the isolation of the intermediate and uses inexpensive formic acid.[2] The overall process is shorter, leading to savings in time and resources.
-
Safety: As with Route 1, handling of diaminomaleonitrile requires care. Formic acid is corrosive and requires appropriate safety measures. Toluene is a flammable solvent, and its use on a large scale necessitates adherence to strict safety protocols for handling and storage.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 provides a well-established, albeit two-step, method. The synthesis of the 4,5-dicyanoimidazole intermediate is scalable, and the subsequent selective hydrolysis is a known transformation. This route may be preferable when a high purity of the intermediate is required or if 4,5-dicyanoimidazole is readily available.
-
Route 2 stands out for its operational simplicity and economic advantages, making it highly suitable for industrial production.[2] The one-pot nature of the reaction significantly reduces processing time and waste generation.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, cost constraints, available equipment, and safety infrastructure. For large-scale manufacturing where efficiency and cost are paramount, the one-pot synthesis from diaminomaleonitrile and formic acid appears to be the more favorable option.
References
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole-Based Inhibitors
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in the design of enzyme inhibitors.[2] This guide provides a comprehensive framework for conducting comparative molecular docking studies of imidazole-based inhibitors against three critical classes of drug targets: kinases, metalloenzymes, and cytochrome P450 enzymes.
As researchers and drug development professionals, our goal extends beyond simply predicting binding poses. We aim to understand the subtle structural modifications that govern inhibitor potency and selectivity. This guide is structured to provide not just a protocol, but the underlying scientific rationale for each step, ensuring a robust and insightful computational analysis. We will explore the nuances of how the imidazole moiety interacts with different active sites, from the ATP-binding pocket of kinases to the metal centers of metalloenzymes and the heme iron of cytochrome P450s.
The Versatility of the Imidazole Scaffold in Enzyme Inhibition
The imidazole ring's efficacy as a pharmacophore stems from its aromatic nature and the presence of two nitrogen atoms with distinct electronic characteristics. One nitrogen atom is basic and can be protonated, acting as a hydrogen bond donor, while the other is non-basic and functions as a hydrogen bond acceptor. This duality allows for diverse and strong interactions within an enzyme's active site.
Imidazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Imidazole-based compounds have been successfully developed as kinase inhibitors, often designed to be ATP-competitive. A key interaction often involves the imidazole ring forming hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP.[4][5] For example, in p38 MAP kinase, a critical hydrogen bond is formed between a nitrogen atom of the imidazole core and the backbone NH of a methionine residue in the hinge region.[5]
Imidazole-Based Metalloenzyme Inhibitors
Approximately one-third of all proteins are metalloproteins, requiring a metal ion for their biological function.[6] Metalloenzymes, such as matrix metalloproteinases (MMPs), are significant drug targets. The imidazole group can act as a metal-binding group (MBG), coordinating with the active site metal ion, typically zinc in MMPs.[1][6] This coordination is crucial for the inhibitory activity, as it displaces a water molecule essential for catalysis. The geometry of this coordination can significantly influence the inhibitor's potency and selectivity.[1][7][8]
Imidazole-Based Cytochrome P450 Inhibitors
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including most drugs on the market.[9] Inhibition of CYP enzymes can lead to significant drug-drug interactions.[9] The imidazole moiety is a well-known feature of many CYP inhibitors.[3][10] The non-basic nitrogen of the imidazole ring can directly coordinate with the heme iron atom in the active site, leading to potent inhibition.[3][10][11] This type of interaction is often characterized by a specific spectral shift (Type II).[10]
A Validated Workflow for Comparative Molecular Docking
To ensure the scientific integrity of a comparative docking study, a rigorous and validated workflow is essential. This section outlines a detailed, step-by-step methodology using AutoDock Vina, a widely used and validated open-source docking program.
Experimental Workflow Diagram
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol
Part 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our comparative study, we will select representative structures for each class:
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ligands not relevant to the validation step. This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to the protein. This is a critical step for accurate electrostatic interaction calculations. Software like AutoDockTools (ADT) can automate this process.[2][13]
Part 2: Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of your imidazole-based inhibitors using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the online tool CORINA.
-
Prepare for Docking: Convert the optimized 3D ligand structures into the PDBQT format required by AutoDock Vina. This step involves defining rotatable bonds and assigning charges, which is typically handled by ADT.[2]
Part 3: Docking Protocol Validation (Self-Validating System)
The trustworthiness of a docking protocol hinges on its ability to reproduce experimentally determined binding modes.[14][15]
-
Extract Co-crystallized Ligand: From the original, unaltered PDB file of your target, extract the co-crystallized ligand. This ligand's pose is our experimental ground truth.
-
Re-dock the Ligand: Dock the extracted co-crystallized ligand back into the prepared protein structure using the exact same docking parameters that you will use for your inhibitor library.[6][14]
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest energy pose from your re-docking result with the original crystallographic pose of the ligand. Calculate the RMSD between the heavy atoms of the two poses.
-
Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[14][15] If the RMSD is higher, you may need to adjust the size and position of the docking grid box or other docking parameters and repeat the validation.
Part 4: Comparative Docking and Analysis
-
Define the Binding Site: Define the grid box for docking. This is a three-dimensional box that encompasses the active site of the protein. The coordinates for the grid box are typically centered on the position of the co-crystallized ligand from the validation step.
-
Run Docking Simulations: Perform the docking of your library of imidazole-based inhibitors against the validated target protein using AutoDock Vina.[16]
-
Analyze Results:
-
Binding Affinity: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.[17]
-
Binding Pose: Visually inspect the predicted binding poses of your inhibitors within the active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose.
-
Comparative Analysis of Imidazole-Based Inhibitors
To illustrate the application of this workflow, we will present hypothetical but realistic docking results for a set of imidazole-based inhibitors against our three target classes.
Interaction Diagrams
Caption: Key binding interactions of imidazole inhibitors with different enzyme classes.
Quantitative Data Summary
The following table presents a comparative summary of docking scores and experimental IC50 values for a hypothetical set of imidazole-based inhibitors. It is important to note that while a correlation between docking scores and IC50 values is often observed, it is not always a one-to-one relationship due to the complexities of biological systems not captured by docking algorithms.[18][19]
| Inhibitor ID | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interactions |
| IM-01 | p38 MAP Kinase | -9.2 | 0.5 | H-bond with Met109, hydrophobic interactions |
| IM-02 | p38 MAP Kinase | -8.5 | 1.2 | H-bond with Met109 |
| IM-03 | MMP-2 | -8.8 | 0.8 | Coordination with Zn2+, interaction with S1' pocket |
| IM-04 | MMP-2 | -7.9 | 2.5 | Coordination with Zn2+ |
| IM-05 | CYP3A4 | -9.5 | 0.3 | Coordination with heme iron, hydrophobic interactions |
| IM-06 | CYP3A4 | -8.1 | 1.8 | Coordination with heme iron |
Conclusion
This guide provides a robust framework for conducting comparative molecular docking studies of imidazole-based inhibitors. By adhering to a validated workflow and focusing on the underlying scientific principles, researchers can gain valuable insights into the structure-activity relationships that govern inhibitor potency and selectivity. The versatility of the imidazole scaffold makes it a continuing focus of drug discovery efforts, and the computational methods outlined here are essential tools in the rational design of next-generation therapeutics. The correlation of docking results with experimental data, where available, remains the gold standard for validating in silico models and advancing promising lead compounds through the drug development pipeline.
References
- 1. [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole, the ligand trans to mercaptide in ferric cytochrome P-450. An EPR study of proteins and model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Cyano-1H-imidazole-5-carboxamide
Navigating the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. For researchers, scientists, and drug development professionals, handling potent compounds like 4-Cyano-1H-imidazole-5-carboxamide demands a rigorous adherence to safety protocols, not only during use but critically, during its disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every step in the principles of laboratory safety, regulatory compliance, and scientific integrity.
The specific chemical structure of this compound, incorporating both a nitrile (cyano) group and an imidazole ring, dictates its toxicological profile and, consequently, the stringent requirements for its disposal. The Safety Data Sheet (SDS) classifies it as toxic if swallowed, harmful in contact with skin or if inhaled, and a cause of serious skin and eye irritation[1]. These hazards necessitate a disposal plan that neutralizes risks to personnel and the environment.
Core Principles of Disposal
Before proceeding to specific protocols, it is essential to understand the foundational principles governing the disposal of this hazardous chemical. These are not merely suggestions but are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Segregation is Paramount : Due to its cyano group, this compound waste must be treated as cyanide-containing waste. This waste stream must never be mixed with acidic waste. The combination of cyanides with acids can generate highly toxic hydrogen cyanide (HCN) gas, which can be fatal upon inhalation[2]. Therefore, all waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container, separate from other chemical waste streams, especially acids[3][4].
-
Know Your Regulations : All chemical waste disposal is governed by local, state, and federal regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management[5]. However, your institution's Environmental Health & Safety (EHS) office will provide specific guidance that incorporates local and state requirements. Always consult your institutional EHS protocols before initiating any disposal procedure.
-
Personal Protective Equipment (PPE) is Non-Negotiable : Handling the pure compound or its waste requires robust personal protection to mitigate exposure risks. The required PPE is detailed in the table below and should be worn at all times when handling this waste[1].
Data Presentation: Safety & Handling Summary
| Requirement | Specification | Rationale & Citation |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles or face shield, lab coat or chemical-resistant gown. | Prevents skin and eye contact with a compound known to be toxic and an irritant.[1][6] |
| Handling Area | Certified laboratory chemical fume hood. | Minimizes inhalation risk of the powdered chemical, which is classified as harmful if inhaled.[3][6] |
| Waste Container | Sealable, airtight, chemically compatible (e.g., HDPE) container. | Prevents leakage and release of vapors. Must be compatible to avoid degradation. |
| Waste Labeling | "Hazardous Waste," "Cyanide Waste," "No Acids," full chemical name: "this compound." | Ensures clear identification, communicates the specific hazard to prevent accidental mixing with acids, and complies with EPA labeling requirements.[4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for common disposal scenarios encountered in a laboratory setting.
Protocol 1: Disposal of Unused or Expired this compound
This procedure applies to the pure, solid chemical that is no longer needed.
-
Preparation : Don all required PPE as specified in the table above. Ensure work is conducted within a certified chemical fume hood.
-
Container Labeling : Obtain a designated hazardous waste container from your institution's EHS office. Affix a completed hazardous waste label, clearly marking it as "Cyanide Waste" and listing "this compound" as the content[4].
-
Chemical Transfer : Carefully transfer the unwanted solid chemical from its original container into the designated hazardous waste container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust.
-
Container Sealing : Securely close the hazardous waste container. Ensure the lid is airtight.
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be away from incompatible materials, particularly acids[2].
-
Pickup Request : Arrange for a hazardous waste pickup through your institutional EHS department. Do not accumulate hazardous waste beyond the limits specified by regulations.
Protocol 2: Disposal of Contaminated Solid Waste
This procedure applies to items such as gloves, weigh boats, paper towels, or pipette tips contaminated with this compound.
-
Collection : Within the fume hood where the work was performed, collect all contaminated solid materials.
-
Packaging : Place all contaminated items into a heavy-duty plastic bag (double-bagging is recommended)[6].
-
Labeling and Disposal : Seal the bag and place it into the designated hazardous waste container for solid cyanide waste. If a separate container for solid waste is used, it must be labeled with the same information as described in Protocol 1.
-
Storage and Pickup : Store the container in the SAA and arrange for pickup as previously described.
Protocol 3: Spill Cleanup and Disposal
This protocol outlines the steps for managing a small-scale spill (less than 1 gram) of solid this compound. For larger spills, evacuate the area and contact your EHS emergency line immediately[2][7].
-
Alert and Secure : Alert personnel in the immediate area. Post a warning sign to restrict access. Ensure the spill is contained within the chemical fume hood.
-
Don PPE : Wear appropriate PPE, including double nitrile gloves, a lab coat, and a face shield.
-
Minimize Dust : Do not attempt to sweep the dry powder. Gently cover the spill with a paper towel and carefully wet it with a pH 10 buffer solution or soapy water to prevent the powder from becoming airborne[4][7].
-
Absorb and Collect : Use absorbent pads or additional wet paper towels to gently wipe up the wetted material, working from the outside of the spill inward.
-
Package Waste : Place all contaminated cleaning materials (gloves, towels, pads) into a heavy-duty plastic bag. Seal the bag securely.
-
Decontaminate Surface : Wipe the spill area again with a fresh paper towel wetted with a pH 10 buffer solution[3]. A final cleaning with a freshly prepared 10% bleach solution followed by a rinse with 1% sodium thiosulfate can be used for thorough decontamination of cyanide-containing materials[3][7].
-
Final Disposal : Place the sealed bag of cleanup waste and the materials from the decontamination step into the designated solid hazardous waste container for cyanide waste.
-
Request Pickup : Store the container and arrange for pickup from EHS.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal decision workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. epa.gov [epa.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
